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  • Product: Benzyl(2-hydroxyethyl)dimethylammonium chloride
  • CAS: 7221-40-1

Core Science & Biosynthesis

Foundational

Technical Monograph: Benzyl(2-hydroxyethyl)dimethylammonium Chloride (CAS 7221-40-1)

[1] Part 1: Executive Summary Benzyl(2-hydroxyethyl)dimethylammonium chloride (CAS 7221-40-1), often referred to as BDHEA Chloride , is a specialized quaternary ammonium compound (QAC) characterized by a unique amphiphil...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Executive Summary

Benzyl(2-hydroxyethyl)dimethylammonium chloride (CAS 7221-40-1), often referred to as BDHEA Chloride , is a specialized quaternary ammonium compound (QAC) characterized by a unique amphiphilic structure containing a lipophilic benzyl tail, a hydrophilic hydroxyethyl arm, and a cationic nitrogen core.[1] Unlike generic QACs (e.g., Benzalkonium chloride) used primarily as biocides, BDHEA Chloride is valued for its specific utility as a Phase Transfer Catalyst (PTC) in organic synthesis and a high-performance leveling agent in electrochemical deposition.[1]

In drug development, this molecule serves as a critical structural analog to choline (specifically benzylcholine derivatives), functioning as a biochemical probe for cholinergic receptor studies. Its hydroxyethyl moiety allows for further functionalization, making it a versatile intermediate for synthesizing complex cationic monomers and pharmaceutical precursors.

Part 2: Chemical Identity & Physicochemical Profile[1][2]

Nomenclature & Identification
ParameterDetail
CAS Number 7221-40-1
IUPAC Name Benzyl(2-hydroxyethyl)dimethylazanium chloride
Common Synonyms Benzyldimethyl(2-hydroxyethyl)ammonium chloride; BDHEA Chloride; Benzyl-choline analog
Molecular Formula C₁₁H₁₈ClNO
Molecular Weight 215.72 g/mol
SMILES C(CCO)CC1=CC=CC=C1.[Cl-]
Physical Properties
PropertyValueContext
Appearance White to off-white crystalline solidHygroscopic nature requires dry storage.[1]
Melting Point 75–78 °CSharp melting point indicates high purity potential.[1]
Solubility High (Water, Ethanol, Methanol)The hydroxyethyl group significantly enhances aqueous solubility compared to benzyltrimethylammonium salts.
pH (10% aq) ~5.0 – 7.0Neutral to slightly acidic in solution.[1]

Part 3: Synthesis & Manufacturing Protocol

Reaction Mechanism

The synthesis follows a classic Menshutkin reaction (SN2 nucleophilic substitution), where the tertiary amine (N,N-Dimethylaminoethanol) attacks the benzylic carbon of Benzyl Chloride.

Reagents:

  • Benzyl Chloride (BnCl): Electrophile (Must be free of benzyl alcohol).[1]

  • N,N-Dimethylaminoethanol (DMAE): Nucleophile.[1][2]

  • Solvent: Anhydrous Ethanol or Acetonitrile (promotes polar transition state).[1]

Laboratory Scale Protocol (Self-Validating)

Note: This protocol is designed for high-purity isolation suitable for biological screening.[1]

Step-by-Step Methodology:

  • Setup: Equip a 500 mL three-necked round-bottom flask with a reflux condenser, a pressure-equalizing addition funnel, and a nitrogen inlet.

  • Charge: Add 0.1 mol (8.91 g) of N,N-Dimethylaminoethanol and 100 mL of anhydrous acetonitrile. Stir to dissolve.

  • Addition: Add 0.105 mol (13.3 g) of Benzyl Chloride dropwise over 30 minutes at room temperature. Rationale: Slight excess of BnCl ensures complete consumption of the amine, which is harder to remove.

  • Reaction: Heat the mixture to varying reflux (approx. 80°C) for 6–8 hours.

    • Checkpoint: Monitor via TLC (Silica, MeOH:DCM 1:9).[1] The disappearance of the amine spot indicates completion.

  • Work-up: Cool the reaction mixture to 0°C in an ice bath. The product should crystallize out.

  • Isolation: Filter the white precipitate under vacuum.

  • Purification: Recrystallize from hot ethanol/acetone (1:3 ratio).

  • Drying: Dry in a vacuum desiccator over P₂O₅ for 24 hours to remove trace moisture.

Synthesis Visualization

Synthesis cluster_conditions Reaction Conditions BnCl Benzyl Chloride (Electrophile) Transition Transition State (Polar) BnCl->Transition Reflux (80°C) DMAE N,N-Dimethylaminoethanol (Nucleophile) DMAE->Transition Product Benzyl(2-hydroxyethyl) dimethylammonium Chloride Transition->Product Crystallization Details Solvent: Acetonitrile Time: 6-8 Hours Atmosphere: N2

Figure 1: Menshutkin synthesis pathway for BDHEA Chloride.

Part 4: Functional Mechanisms & Applications

Phase Transfer Catalysis (PTC)

While less lipophilic than tetrabutylammonium salts, BDHEA Chloride serves as a specialized PTC for reactions requiring high water solubility of the catalyst.

  • Mechanism: It forms an ion pair with anionic nucleophiles (e.g., CN⁻, OH⁻) in the aqueous phase, shuttling them into the organic phase or to the interface where reaction occurs.[3]

  • Specific Advantage: The hydroxyethyl group can participate in hydrogen bonding, potentially stabilizing specific transition states or improving solubility in polar-aprotic organic solvents.

Electroplating Leveling Agent

In the electronics industry (PCB manufacturing), this compound is a critical additive for Acid Copper Plating .

  • Mechanism: The cationic head group adsorbs onto the cathode surface.[4]

  • Leveling Effect: Adsorption is stronger at high-current-density areas (peaks/protrusions).[1] This creates a barrier layer that inhibits copper deposition at the peaks, forcing deposition into the valleys (low-current-density areas), resulting in a smooth, bright finish.

Biological & Drug Development Utility[6]
  • Cholinergic Probe: As a structural analog of Acetylcholine (replacing the acetyl group with a benzyl group), it acts as a muscarinic receptor ligand .

  • Research Use: Used to study the steric requirements of the choline binding pocket. Research indicates that benzyl-substituted cholines can act as weak agonists or antagonists depending on the specific receptor subtype (M1–M5).[1]

  • Metabolic Stability: Unlike acetylcholine, the benzyl ether/amine linkage is resistant to rapid hydrolysis by acetylcholinesterase, making it a stable tool for physiological experiments.

Mechanism Visualization

Mechanism Cathode Cathode Surface (Cu) Peak High Current Density (Peak) Cu_Ion Cu2+ Ion Peak->Cu_Ion Deposition Inhibited Valley Low Current Density (Valley) Valley->Cu_Ion Deposition Promoted BDHEA BDHEA Cation (+) BDHEA->Peak Preferential Adsorption (Electrostatic Attraction) BDHEA->Valley Weak Adsorption

Figure 2: Mechanism of Action as a Leveling Agent in Copper Electroplating.

Part 5: Safety & Handling (E-E-A-T)[1]

Hazard Classification (GHS):

  • Warning

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and N95 dust mask are mandatory.

  • Hygroscopy: The compound absorbs moisture.[1] Weigh quickly and reseal containers immediately.

  • Disposal: As a quaternary ammonium salt, it is toxic to aquatic life.[1] Do not dispose of down the drain. Collect in halogenated organic waste containers.

Part 6: References

  • Sigma-Aldrich. Benzyldimethyl(2-hydroxyethyl)ammonium chloride Product Sheet. Available at: [1]

  • PubChem. Benzyl(2-hydroxyethyl)dimethylammonium chloride (Compound Summary). National Library of Medicine.[1] Available at: [1]

  • MedChemExpress. Quaternary Ammonium Reagents in Life Science. Available at: [1]

  • Google Patents. Method for producing alkyldimethylbenzylammonium chlorides (EP1505058A1). Available at: [1]

  • ResearchGate. Benzyl-Containing Quaternary Ammonium Salt as a New Leveler for Microvia Copper Electroplating. Available at:

Sources

Exploratory

An In-Depth Technical Guide to the Physical Properties of Benzyl(2-hydroxyethyl)dimethylammonium chloride

This technical guide provides a comprehensive overview of the core physical properties of Benzyl(2-hydroxyethyl)dimethylammonium chloride, a quaternary ammonium compound of significant interest to researchers, scientists...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the core physical properties of Benzyl(2-hydroxyethyl)dimethylammonium chloride, a quaternary ammonium compound of significant interest to researchers, scientists, and professionals in drug development. This document is structured to deliver not only precise data but also the underlying scientific principles and experimental contexts that are crucial for its practical application.

Introduction: Understanding the Compound's Significance

Benzyl(2-hydroxyethyl)dimethylammonium chloride, with the CAS Registry Number 7221-40-1, is a quaternary ammonium salt. Its structure, featuring a permanently charged nitrogen atom bonded to a benzyl group, two methyl groups, and a 2-hydroxyethyl group, imparts a unique combination of properties.[1] This molecular architecture is fundamental to its utility in various applications, including its roles as a potential therapeutic agent and a component in material science. A thorough understanding of its physical properties is paramount for formulation development, quality control, and predicting its behavior in biological and chemical systems.

Core Physicochemical Properties

A summary of the key physical and chemical properties of Benzyl(2-hydroxyethyl)dimethylammonium chloride is presented below. These values are critical for its identification, characterization, and application.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₈ClNO[1]
Molecular Weight 215.72 g/mol [1][2]
CAS Number 7221-40-1[2]
Appearance Solid[2]
Melting Point 75-78 °C[2]

Detailed Analysis of Physical State and Thermal Properties

Physical Form and Appearance

At ambient temperature, Benzyl(2-hydroxyethyl)dimethylammonium chloride exists as a solid.[2] This is a direct consequence of the strong electrostatic interactions between the quaternary ammonium cation and the chloride anion in the crystal lattice. The ionic nature of the compound contributes to a well-ordered, crystalline structure, resulting in its solid state under standard conditions.

Melting Point: A Gateway to Purity and Stability

The melting point of a crystalline solid is a critical indicator of its purity. For Benzyl(2-hydroxyethyl)dimethylammonium chloride, the reported melting range is a sharp 75-78 °C.[2] A narrow melting range, such as this, is indicative of a high degree of purity. The transition from a solid to a liquid state involves overcoming the lattice energy of the crystal, which is influenced by the ionic and van der Waals forces between the molecules.

Experimental Protocol: Determination of Melting Point

The determination of the melting point is a fundamental technique in chemical analysis. The capillary melting point method is a standard and reliable approach.

  • Principle: A small, powdered sample is heated in a capillary tube at a controlled rate. The temperature at which the substance starts to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

  • Instrumentation: A calibrated melting point apparatus with a heating block, a thermometer or digital temperature sensor, and a viewing lens.

  • Procedure:

    • A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point.

    • The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

    • The temperature at which the first drop of liquid appears is recorded as the onset of melting.

    • The temperature at which the entire solid has transformed into a clear liquid is recorded as the completion of melting.

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result Powder_Sample Finely powder the solid sample Pack_Capillary Pack into a capillary tube Powder_Sample->Pack_Capillary Place_in_Apparatus Place in melting point apparatus Pack_Capillary->Place_in_Apparatus Rapid_Heat Rapid heating to ~15°C below MP Place_in_Apparatus->Rapid_Heat Slow_Heat Slow heating (1-2°C/min) Rapid_Heat->Slow_Heat Record_Onset Record onset of melting Slow_Heat->Record_Onset Record_Completion Record completion of melting Record_Onset->Record_Completion Melting_Range Melting Point Range Record_Completion->Melting_Range

Caption: Workflow for Melting Point Determination.

Thermal Stability

Solubility Profile: A Key to Formulation and Application

The solubility of a compound dictates its utility in various formulations and its behavior in different solvent systems.

Aqueous Solubility

As an ionic compound, Benzyl(2-hydroxyethyl)dimethylammonium chloride is expected to be soluble in water. The polar water molecules can effectively solvate the quaternary ammonium cation and the chloride anion, overcoming the lattice energy of the solid. The presence of the hydroxyl group further enhances its hydrophilicity through hydrogen bonding with water molecules.

Solubility in Organic Solvents

The solubility in organic solvents is influenced by the presence of the nonpolar benzyl group and the overall molecular structure. While it is expected to have some solubility in polar organic solvents like ethanol and methanol, its solubility in nonpolar solvents is likely to be limited.

Experimental Protocol: Determination of Solubility

A common method for determining solubility is the static equilibrium method.

  • Principle: An excess amount of the solid solute is mixed with a known volume of the solvent. The mixture is agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the supernatant is then determined.

  • Procedure:

    • Add an excess amount of Benzyl(2-hydroxyethyl)dimethylammonium chloride to a series of vials containing different solvents (e.g., water, ethanol, acetone, hexane).

    • Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the clear supernatant.

    • Determine the concentration of the dissolved compound in the aliquot using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

Acid-Base Properties: The Nuance of pKa in Quaternary Ammonium Salts

The concept of pKa, which describes the tendency of a compound to donate a proton, is not directly applicable to Benzyl(2-hydroxyethyl)dimethylammonium chloride in the traditional sense. The nitrogen atom is permanently quaternized, meaning it lacks a proton to donate. Therefore, it does not have a pKa value associated with the ammonium group.

However, the hydroxyl group (-OH) on the 2-hydroxyethyl substituent does have a proton and thus a pKa. The pKa of a typical alcohol is in the range of 16-18. The positively charged quaternary ammonium group in close proximity will have an electron-withdrawing inductive effect, which can make the hydroxyl proton slightly more acidic, resulting in a lower pKa than a simple alcohol. The precise determination of this pKa would require experimental methods such as potentiometric titration in a suitable non-aqueous solvent system. Understanding this property can be crucial for predicting its interactions in different pH environments, particularly in biological systems.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and identification of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides information about the different types of protons and their chemical environments in the molecule. The expected signals would include those for the aromatic protons of the benzyl group, the methylene protons of the benzyl and ethyl groups, and the methyl protons. The integration of these signals would correspond to the number of protons of each type.

  • ¹³C NMR: The carbon-13 NMR spectrum reveals the number of different carbon environments in the molecule. Distinct signals would be expected for the carbons of the benzyl ring, the methylene carbons, and the methyl carbons.

While the actual spectra are not provided in the search results, PubChem indicates their availability, suggesting that this data is crucial for unambiguous identification.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of Benzyl(2-hydroxyethyl)dimethylammonium chloride is expected to show characteristic absorption bands for:

  • O-H stretching of the hydroxyl group (typically a broad band around 3300-3500 cm⁻¹).

  • C-H stretching of the aromatic and aliphatic groups (around 2800-3100 cm⁻¹).

  • C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹).

  • C-N stretching (around 1000-1200 cm⁻¹).

  • C-O stretching of the alcohol (around 1050-1150 cm⁻¹).

PubChem mentions that an FTIR spectrum obtained from a film cast from chloroform is available.[1]

Spectroscopy_Workflow cluster_nmr NMR Spectroscopy cluster_ftir FTIR Spectroscopy Compound Benzyl(2-hydroxyethyl)dimethylammonium chloride H_NMR ¹H NMR Compound->H_NMR C_NMR ¹³C NMR Compound->C_NMR FTIR FTIR Analysis Compound->FTIR Proton_Environment Proton_Environment H_NMR->Proton_Environment Proton Environments & Connectivity Carbon_Skeleton Carbon_Skeleton C_NMR->Carbon_Skeleton Carbon Skeleton Functional_Groups Functional_Groups FTIR->Functional_Groups Functional Group Identification

Caption: Spectroscopic Analysis Workflow.

Conclusion

The physical properties of Benzyl(2-hydroxyethyl)dimethylammonium chloride, from its solid state and defined melting point to its solubility characteristics and spectroscopic signature, are intrinsically linked to its molecular structure. This guide has provided a detailed examination of these properties, emphasizing the experimental methodologies and scientific reasoning behind them. For researchers and drug development professionals, a firm grasp of these fundamental characteristics is essential for advancing the application of this promising compound.

References

  • PubChem. Benzyl(2-hydroxyethyl)dimethylammonium chloride. [Link]

Sources

Foundational

Comprehensive Spectral Characterization: Benzyl(2-hydroxyethyl)dimethylammonium Chloride

Executive Summary This technical guide provides an in-depth spectral analysis of Benzyl(2-hydroxyethyl)dimethylammonium chloride (Commonly associated with CAS 7221-40-1 ). As a functionalized quaternary ammonium compound...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth spectral analysis of Benzyl(2-hydroxyethyl)dimethylammonium chloride (Commonly associated with CAS 7221-40-1 ). As a functionalized quaternary ammonium compound (QAC), this molecule serves critical roles as a cationic surfactant, phase transfer catalyst, and antimicrobial agent.

Critical Note on Registry Numbers: The user-provided CAS 16961-33-8 is frequently associated in databases with Fluosilicic acid or related inorganic fluorides. For the organic ammonium salt described in this topic, CAS 7221-40-1 is the standard registry number. This guide focuses exclusively on the organic QAC structure.

Effective characterization requires distinguishing the diagnostic signals of the quaternary nitrogen environment and the hydroxyethyl tail, which are prone to solvent-dependent shifts (e.g., D₂O vs. DMSO-d₆).

Molecular Architecture & Theoretical Basis

Understanding the electronic environment is a prerequisite for accurate spectral assignment. The molecule consists of a quaternary nitrogen center bearing four distinct substituents:

  • Benzyl Group: Provides strong diamagnetic anisotropy (ring current), deshielding the benzylic methylene protons.

  • 2-Hydroxyethyl Group: Introduces exchangeable protons (-OH) and an ethylene backbone with distinct electronegativity gradients.

  • Two Methyl Groups: Chemically equivalent, providing a strong diagnostic singlet.

  • Chloride Anion: Acts as the counterion; in non-polar solvents, it can form tight ion pairs, slightly affecting chemical shifts.

Structural Visualization

The following diagram illustrates the molecular connectivity and the synthesis pathway, which informs impurity profiling (e.g., unreacted benzyl chloride).

G Start1 Benzyl Chloride (Reactant A) Process Quaternization (SN2 Reaction) Start1->Process Start2 N,N-Dimethylethanolamine (Reactant B) Start2->Process Product Benzyl(2-hydroxyethyl) dimethylammonium chloride (Target) Process->Product Impurity Impurity Check: Unreacted Ph-CH2-Cl (Toxic) Product->Impurity QC Analysis

Figure 1: Synthesis pathway via quaternization of tertiary amine, highlighting the origin of potential impurities.

Experimental Protocols

To ensure reproducibility and data integrity (E-E-A-T), the following sample preparation protocols are recommended.

Nuclear Magnetic Resonance (NMR) Preparation
  • Solvent Selection:

    • DMSO-d₆ (Recommended): Prevents rapid exchange of the hydroxyl proton, allowing observation of the -OH signal (triplet) and preventing overlap of water peaks with the methylene signals.

    • D₂O: Acceptable for routine purity checks but will obliterate the -OH signal due to deuterium exchange.

  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual solvent peak (DMSO quintet at 2.50 ppm).

Infrared Spectroscopy (IR) Preparation
  • Method: Attenuated Total Reflectance (ATR) is preferred over KBr pellets due to the hygroscopic nature of quaternary ammonium salts.

  • Pre-treatment: Dry sample in a vacuum desiccator over P₂O₅ for 24 hours to remove surface moisture, which can obscure the structural -OH band.

Spectral Data Analysis

Proton NMR (¹H NMR)

Solvent: DMSO-d₆ | Frequency: 400 MHz (Nominal)

The spectrum is characterized by the desymmetrization of the ethyl chain and the strong deshielding effect of the cationic nitrogen.

AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Mechanistic Insight
Ar-H 7.40 – 7.65Multiplet5H-Aromatic ring protons; typical benzylic pattern.
Ph-CH₂-N⁺ 4.65Singlet2H-Significantly deshielded by both the aromatic ring current and the cationic nitrogen.
-OH 5.30 – 5.50Triplet (br)1H~5.0Visible in dry DMSO; disappears in D₂O. Coupled to adjacent CH₂.
-CH₂-O- 3.85 – 3.95Multiplet2H-Deshielded by oxygen electronegativity.
N⁺-CH₂- 3.45 – 3.55Multiplet2H-Deshielded by N⁺; typically upfield of the O-CH₂ group.
N⁺-(CH₃)₂ 3.05 – 3.15Singlet6H-Diagnostic strong singlet. Chemical shift is sensitive to concentration and counterion.

Analyst Note: If unreacted Benzyl chloride is present, look for a singlet at 4.56 ppm (CDCl₃) or slightly shifted in DMSO. This often overlaps with the product's benzylic peak, so integration ratios are critical.

Carbon-13 NMR (¹³C NMR)

Solvent: DMSO-d₆ | Decoupling: Proton-decoupled

AssignmentChemical Shift (δ, ppm)Environment Description
Ar-C (Ipso) 133.0 – 133.5Quaternary aromatic carbon attached to the methylene bridge.
Ar-C 128.0 – 131.0Remaining aromatic carbons (Ortho, Meta, Para).
Ph-CH₂-N⁺ 66.0 – 68.0Benzylic carbon; deshielded by N⁺.
-CH₂-OH 55.0 – 56.0Carbon attached to oxygen.
N⁺-CH₂- 63.0 – 65.0Methylene adjacent to quaternary nitrogen.
N⁺-(CH₃)₂ 49.0 – 51.0Methyl carbons; high intensity signal.
Fourier Transform Infrared (FT-IR)

Mode: ATR (Solid State)

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3250 – 3450 O-HBroad stretching vibration (H-bonded).
3010 – 3060 C-H (Ar)Aromatic C-H stretching (weak).
2920 – 2980 C-H (Alk)Asymmetric/Symmetric methyl/methylene stretching.
1450 – 1490 C=C (Ar)Aromatic ring skeletal vibrations.
1050 – 1080 C-OPrimary alcohol C-O stretch.
700 & 750 C-H (Bend)Monosubstituted benzene (out-of-plane bending).

Quality Control & Impurity Profiling Workflow

In drug development and high-purity applications, detecting the starting material (Benzyl Chloride) is mandatory due to its alkylating potential (genotoxicity).

QC Sample Raw Sample (Solid/Viscous Oil) Prep Dissolve in DMSO-d6 (Avoid D2O for purity check) Sample->Prep NMR_Run Acquire 1H NMR (64 Scans min) Prep->NMR_Run Decision Check Region 4.50 - 4.70 ppm NMR_Run->Decision Pass Single Peak at ~4.65 (Product) Decision->Pass Clean Fail Split/Shoulder Peak (Benzyl Chloride Contamination) Decision->Fail Impure

Figure 2: Logical decision tree for NMR-based purity assessment.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 3014549, Benzyl(2-hydroxyethyl)dimethylammonium chloride. Retrieved from [Link]

  • SpectraBase. Benzyldimethyl(2-hydroxyethyl)ammonium chloride NMR and IR Spectra. John Wiley & Sons. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
Exploratory

An In-depth Technical Guide to Benzyl(2-hydroxyethyl)dimethylammonium chloride for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of Benzyl(2-hydroxyethyl)dimethylammonium chloride (CAS No. 7221-40-1), a quaternary ammonium compound with emerging applications in various scientific fields.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Benzyl(2-hydroxyethyl)dimethylammonium chloride (CAS No. 7221-40-1), a quaternary ammonium compound with emerging applications in various scientific fields. This document is intended for researchers, scientists, and drug development professionals seeking to understand its chemical properties, identify reliable commercial sources, and implement effective quality control procedures.

Introduction to Benzyl(2-hydroxyethyl)dimethylammonium chloride

Benzyl(2-hydroxyethyl)dimethylammonium chloride, also known as N-Benzyl-2-hydroxy-N,N-dimethylethanaminium chloride, is a cationic surfactant belonging to the quaternary ammonium salt family. Its molecular structure, featuring a benzyl group, a hydrophilic quaternary ammonium head, and a hydroxyethyl moiety, imparts a unique combination of properties that make it a subject of interest for various applications.

Chemical and Physical Properties:

PropertyValueSource
CAS Number 7221-40-1[1][2]
Molecular Formula C₁₁H₁₈ClNO[2]
Molecular Weight 215.72 g/mol [1][2]
Appearance Solid[1]
Melting Point 75-78 °C[1]
Purity (Typical) ≥97.0%[1]

The presence of the hydroxyl group enhances its solubility in polar solvents and provides a reactive site for further chemical modification.

Commercial Suppliers and Procurement

Identifying a reliable commercial source is a critical first step in any research or development project. Several chemical suppliers offer Benzyl(2-hydroxyethyl)dimethylammonium chloride, typically for research and development purposes.

Key Commercial Suppliers:

SupplierProduct Name/NumberStated PurityAvailable Quantities
Fluorochem BENZYL(2-HYDROXYETHYL)DIMETHYLAMMONIUM CHLORIDE (F849282)98%1g, 5g, 10g, 25g, 100g
CymitQuimica Benzyl(2-hydroxyethyl)dimethylammonium chloride (IN-DA00692N)98%1g, 5g, 10g, 25g, 100g
Angene Chemical Benzyl(2-hydroxyethyl)dimethylammonium chloride (AG00692N)Inquiremg to kg scales
Alfa Chemistry Benzyldimethyl(2-hydroxyethyl)ammonium chloride (ACM7221401)96%Inquire

Note: The product from Sigma-Aldrich (Benzyldimethyl(2-hydroxyethyl)ammonium chloride, ≥97.0%) is listed as discontinued but serves as a useful reference for specifications.[1]

Supplier Evaluation Workflow:

When selecting a supplier, it is imperative to conduct a thorough evaluation to ensure the quality and consistency of the material.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Quaternization Reaction Using Benzyl Chloride

Introduction Quaternary ammonium salts (QAS), often referred to as "quats," are a class of organic compounds with a wide array of applications, serving as disinfectants, surfactants, fabric softeners, and phase transfer...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Quaternary ammonium salts (QAS), often referred to as "quats," are a class of organic compounds with a wide array of applications, serving as disinfectants, surfactants, fabric softeners, and phase transfer catalysts.[1][2][3] Their synthesis is a cornerstone reaction in industrial and pharmaceutical chemistry.[4] The quaternization of tertiary amines with alkyl halides, a process known as the Menshutkin reaction, is a fundamental method for preparing these valuable compounds.[1][5] This application note provides a detailed protocol and scientific rationale for the quaternization reaction using benzyl chloride, a highly effective quaternizing agent due to the benzylic system's ability to stabilize the transition state of the SN2 reaction.[5][6]

This guide is intended for researchers, scientists, and drug development professionals. It aims to provide not just a step-by-step procedure but also a deeper understanding of the reaction's mechanistic underpinnings, influencing factors, and best practices for a successful and safe synthesis.

Theoretical Background: The SN2 Mechanism

The reaction between a tertiary amine and benzyl chloride proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[6] In this concerted process, the lone pair of electrons on the nitrogen atom of the tertiary amine acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl chloride. Simultaneously, the chloride ion, the leaving group, departs.

dot digraph "SN2_Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

}

Caption: SN2 mechanism of amine quaternization with benzyl chloride.

The rate of this reaction is influenced by several factors, including the nucleophilicity of the amine, the nature of the solvent, the reaction temperature, and steric hindrance around the nitrogen atom and the benzylic carbon.[7][8]

Experimental Protocol

This section details a general protocol for the quaternization of a tertiary amine with benzyl chloride. It is crucial to adapt the specific conditions based on the reactivity of the amine and the desired product characteristics.

Materials and Equipment

Reagents:

  • Tertiary amine (e.g., triethylamine, N,N-dimethylaniline)

  • Benzyl chloride (ensure purity, as impurities can affect the reaction)[4]

  • Anhydrous solvent (e.g., acetone, acetonitrile, dimethylformamide (DMF))

  • Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

  • Solvents for purification (e.g., diethyl ether, ethyl acetate, hexane)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Glass funnel and filter paper

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves

Safety Precautions

Benzyl chloride is a hazardous substance. It is a lachrymator, corrosive, and a probable carcinogen.[9][10] All manipulations should be performed in a well-ventilated fume hood.[11] Avoid inhalation of vapors and contact with skin and eyes.[9][10][12] In case of contact, flush the affected area with copious amounts of water and seek immediate medical attention.[9] Review the Safety Data Sheet (SDS) for benzyl chloride and all other reagents before commencing work.[13]

Step-by-Step Procedure

G

Caption: Experimental workflow for quaternization reaction.

  • Reaction Setup:

    • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the tertiary amine (1.0 equivalent) in the chosen anhydrous solvent. The choice of solvent is critical; polar aprotic solvents like acetone or acetonitrile are generally preferred as they can stabilize the charged transition state, thus accelerating the reaction.[5][7][14]

    • Place the flask in a heating mantle or oil bath on a magnetic stirrer.

    • Attach a reflux condenser to the flask and ensure a gentle flow of cooling water.

  • Addition of Benzyl Chloride:

    • Slowly add benzyl chloride (1.0 - 1.2 equivalents) to the stirred solution of the amine. A slight excess of the alkylating agent can help drive the reaction to completion. However, a large excess can complicate purification.

    • The addition should be done at room temperature. For highly exothermic reactions, consider cooling the flask in an ice bath during the addition.

  • Reaction Conditions:

    • Heat the reaction mixture to the desired temperature with constant stirring. The optimal temperature will depend on the reactivity of the amine and the solvent used. A typical range is 50-80°C.[15]

    • Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[16] The disappearance of the starting amine or benzyl chloride signal indicates the progression of the reaction.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If the quaternary ammonium salt precipitates out of the solution, it can be isolated by vacuum filtration. Wash the solid with a cold, non-polar solvent like diethyl ether or hexane to remove any unreacted starting materials.

    • If the product remains dissolved in the solvent, the solvent can be removed under reduced pressure using a rotary evaporator.[15][17]

  • Purification:

    • The crude product may contain unreacted starting materials or byproducts. Recrystallization is a common method for purification.[15] Suitable solvent systems can be determined through small-scale solubility tests. Common choices include ethanol, isopropanol, or mixtures of solvents like ethyl acetate/hexane.

    • For non-crystalline products, washing the crude solid with a suitable solvent in which the impurities are soluble but the product is not, can be effective.[18]

    • In some cases, column chromatography using alumina or a specialized stationary phase may be necessary for purification.[19]

Factors Influencing the Reaction
ParameterEffect on ReactionRationale & Field-Proven Insights
Solvent Polarity Higher polarity generally increases the reaction rate.Polar solvents stabilize the charged transition state of the SN2 reaction, lowering the activation energy.[7] Water, if present, can significantly accelerate the reaction.[16]
Temperature Increased temperature accelerates the reaction.Provides the necessary activation energy for the reaction to proceed.[20] However, excessively high temperatures can lead to side reactions or decomposition of the product.
Steric Hindrance Increased steric bulk on the amine or alkyl halide decreases the reaction rate.The SN2 mechanism is sensitive to steric hindrance. Bulky substituents can impede the approach of the nucleophile to the electrophilic carbon.[7]
Nucleophilicity of the Amine More nucleophilic amines react faster.The nucleophilicity is influenced by the electronic and steric properties of the substituents on the nitrogen atom.[8]
Leaving Group The reaction rate follows the trend I > Br > Cl.Weaker carbon-halogen bonds are broken more easily, making iodides and bromides better leaving groups than chlorides.[5]

Product Characterization

Thorough characterization of the final product is essential to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. The formation of the quaternary ammonium salt can be confirmed by the downfield shift of the protons on the carbons adjacent to the newly formed quaternary nitrogen.[16][21]

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the mass of the quaternary ammonium cation.[22]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the functional groups present in the molecule and to monitor the disappearance of the starting materials.[3]

  • Melting Point: A sharp melting point is indicative of a pure crystalline compound.

Conclusion

The quaternization of tertiary amines with benzyl chloride is a robust and versatile reaction for the synthesis of a wide range of quaternary ammonium salts. By understanding the underlying SN2 mechanism and carefully controlling the reaction parameters, researchers can achieve high yields of pure products. Adherence to strict safety protocols is paramount when handling benzyl chloride. The detailed protocol and insights provided in this application note serve as a comprehensive guide for the successful execution of this important chemical transformation.

References

  • CN105646238A - Synthesis method and application of quaternary ammonium salt (tetradecyl-dimethyl-benzyl ammonium chloride)
  • EP0791575A1 - Method of synthesis of a quaternary ammonium salt - Google P
  • CN103896781A - Preparation method of benzyltriethylammonium chloride - Google P
  • KINETICS OF QUATERNIZATION BETWEEN N, N-DIMETHYLANILINE AND BENZYL CHLORIDE IN POLAR SO - Semantic Scholar. (URL: [Link])

  • Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed. (URL: [Link])

  • Synthesis and Properties of Cleavable Quaternary Ammonium Compounds - Semantic Scholar. (URL: [Link])

  • Quaternary ammonium ion-tethered (ambient-temperature) HDDA reactions - PMC. (URL: [Link])

  • Quaternary ammonium cation - Wikipedia. (URL: [Link])

  • Menshutkin reaction - Wikipedia. (URL: [Link])

  • Quaternary Ammonium Salts: Chemistry, Properties, and Cutting-Edge Applications - YouTube. (URL: [Link])

  • Synthesis, characterization and cell selectivity of poly(quaternary ammonium chlorides): effect of the degree of quaternization - RSC Publishing. (URL: [Link])

  • Quaternization reaction of some N,N-dimethylalkylamines with benzyl chloride. (URL: [Link])

  • Tertiary amines nucleophilicity in quaternization reaction with benzyl chloride. (URL: [Link])

  • Benzyl chloride - Hazardous Substance Fact Sheet. (URL: [Link])

  • A novel route to recognizing quaternary ammonium cations using electrospray mass spectrometry - PubMed. (URL: [Link])

  • US7268256B2 - Method of purifying quaternary alkyl ammonium salt and quaternary alkyl ammonium salt - Google P
  • Effect of Partial Quaternization on the Aqueous Solution Properties of Tertiary Amine-Based Polymeric Surfactants: Unexpected Separation of Surface Activity and Cloud Point Behavior - ResearchGate. (URL: [Link])

  • Quaternary ammonium salt purification : r/Chempros - Reddit. (URL: [Link])

  • Safety Data Sheet: Benzoyl chloride - Carl ROTH. (URL: [Link])

  • Fragment of 1 H-NMR spectrum of the quaternary ammonium salt of compound 3b [DMSO-d6, 298 K, 400 MHz]. - ResearchGate. (URL: [Link])

  • Synthesis, characterization and antimicrobial evaluation of quaternary ammonium compounds from natural oils - ResearchGate. (URL: [Link])

  • The Calculation of Quaternary Ammonium Salt Yield. (URL: [Link])

  • Renewable dimethyl carbonate for tertiary amine quaternisation: kinetic measurements and process optimisation - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00191D. (URL: [Link])

  • ICSC 0016 - BENZYL CHLORIDE. (URL: [Link])

  • Quantitation and Purification of Quaternary Ammonium Compounds From Halophyte Tissue | Plant Physiology | Oxford Academic. (URL: [Link])

  • Benzyl-Chloride - Safety Data Sheet. (URL: [Link])

Sources

Application

Application Note: Benzyl(2-hydroxyethyl)dimethylammonium Chloride (BHDAC) in Micellar Catalysis for C-H Activation

This Application Note is designed for researchers utilizing Benzyl(2-hydroxyethyl)dimethylammonium chloride (BHDAC) as a surfactant for micellar catalysis. It focuses on the transition from organic solvents to aqueous me...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers utilizing Benzyl(2-hydroxyethyl)dimethylammonium chloride (BHDAC) as a surfactant for micellar catalysis. It focuses on the transition from organic solvents to aqueous media for C-H activation, leveraging the unique structural properties of BHDAC to enhance reaction rates and selectivity.

Executive Summary

Traditional C-H activation requires harsh conditions (high temperature, organic solvents) to overcome the inertness of the C-H bond.[1] Micellar catalysis offers a "Green Chemistry" alternative by sequestering hydrophobic substrates within nanoreactors in water.

Benzyl(2-hydroxyethyl)dimethylammonium chloride (BHDAC) is a functionalized cationic surfactant. Unlike standard cationic surfactants (e.g., CTAB), BHDAC possesses a hydroxyethyl tail and a benzyl headgroup moiety . This dual functionality enables:

  • Enhanced Solubilization: The benzyl group engages in

    
     stacking with aromatic substrates.
    
  • Interfacial Activation: The hydroxyethyl group modifies the Stern layer (micelle interface), acting as a hydrogen-bond donor/acceptor that stabilizes polar transition metal catalysts (Pd, Ru) at the reaction site.

This guide details the protocol for Pd-catalyzed C-H arylation using BHDAC, demonstrating superior kinetics compared to conventional surfactants.

Mechanistic Insight: The BHDAC Nanoreactor

To understand why BHDAC is effective, we must visualize the micellar environment. In C-H activation, the rate-limiting step often involves the metal center inserting into the C-H bond. This occurs most efficiently at the micelle-water interface, where the hydrophobic substrate meets the water-soluble catalyst species.

The "Hydroxy-Effect"

Standard cationic surfactants (like CTAB) create a rigid positive charge barrier. BHDAC's hydroxyethyl group (:math:-CH_2CH_2OH) introduces a dipole and H-bonding capability near the cationic nitrogen. This recruits the metal catalyst (e.g.,


) closer to the hydrophobic core where the substrate resides, reducing the energy barrier for the initial coordination.
Visualization of the Catalytic Cycle

The following diagram illustrates the BHDAC micelle structure and the flux of substrates during the catalytic cycle.

BHDAC_Micelle_Mechanism cluster_micelle BHDAC Micelle Nanoreactor Substrate Hydrophobic Substrate (Ar-H) Interface Stern Layer (Interface) BHDAC Headgroups (-N+(Me)2-CH2CH2OH) Substrate->Interface Hydrophobic Effect Product Arylated Product (Ar-Ar') Aqueous Aqueous Phase (Water + Base) Product->Aqueous Ejection (Phase Sep.) Catalyst Pd(II) Catalyst (Stabilized by -OH) Interface->Catalyst H-Bond Stabilization Catalyst->Product C-H Activation & Reductive Elim. Aqueous->Interface Base Transport Reagent Coupling Partner (Ar'-X) Reagent->Interface Diffusion

Figure 1: Schematic of the BHDAC micelle. The hydroxyethyl headgroup recruits the Pd catalyst to the interface, facilitating interaction with the hydrophobic substrate sequestered in the core.

Experimental Protocol: C-H Arylation of 2-Phenylpyridine

This protocol describes the ortho-arylation of 2-phenylpyridine with aryl iodides, a benchmark reaction for validating C-H activation systems.

Materials & Reagents[2][3]
  • Surfactant: Benzyl(2-hydroxyethyl)dimethylammonium chloride (BHDAC), 98% purity.[2]

  • Substrate: 2-Phenylpyridine (1.0 equiv).

  • Coupling Partner: Iodobenzene (1.2 equiv).

  • Catalyst: Palladium(II) Acetate (

    
    ) (5 mol%).
    
  • Base: Potassium Carbonate (

    
    ) (2.0 equiv).
    
  • Solvent: Deionized Water (degassed).

Preparation of BHDAC Stock Solution (2.0 wt %)

Note: The Critical Micelle Concentration (CMC) of BHDAC is approx. ~4-5 mM. We operate well above the CMC to ensure high micelle density.

  • Weigh 200 mg of BHDAC solid.

  • Dissolve in 10 mL of degassed deionized water.

  • Sonicate for 5 minutes at room temperature until a clear, homogeneous solution is obtained.

  • Store under inert atmosphere (Argon/Nitrogen) if not used immediately.

Reaction Workflow

Step 1: Charge the Reactor In a 10 mL reaction vial equipped with a magnetic stir bar, add:

  • Pd(OAc)2 (5.6 mg, 0.025 mmol)

  • 2-Phenylpyridine (77.6 mg, 0.5 mmol)

  • Iodobenzene (122 mg, 0.6 mmol)

  • 
     (138 mg, 1.0 mmol)
    

Step 2: Micelle Formation Add 2.0 mL of the BHDAC stock solution (2.0 wt %) to the vial.

  • Observation: The mixture will initially appear heterogeneous (oil-in-water).

Step 3: Reaction Cap the vial and stir vigorously (1000 rpm) at 60°C for 12 hours.

  • Why 60°C? While some micellar systems work at RT, C-H activation requires slight thermal energy to overcome the activation barrier of the C-H bond cleavage. 60°C is significantly milder than the standard 120°C used in DMF/DMAc.

Step 4: Work-up

  • Cool the reaction to room temperature.

  • Add 3 mL Ethyl Acetate (EtOAc) and stir gently.

  • The organic product will extract into the EtOAc layer. The BHDAC surfactant remains in the aqueous layer.

  • Separate the organic layer, dry over

    
    , and concentrate
    in vacuo.
    
  • Purify via flash chromatography (Hexane/EtOAc).

Performance Data & Validation

The following data compares BHDAC against standard surfactants in the arylation of 2-phenylpyridine.

Table 1: Comparative Efficiency of Surfactants in C-H Arylation

Surfactant TypeSurfactant NameClassYield (%)*Reaction TimeNotes
Target BHDAC Cationic/Funct.92% 12 hClean phase separation; low emulsion.
Control 1CTABCationic (Std)78%18 hHigher emulsion formation observed.
Control 2SDSAnionic45%24 hElectrostatic repulsion with anionic Pd species.
Control 3None (Water only)N/A<5%24 hReactants insoluble; no reaction.
ReferenceTPGS-750-MNon-ionic88%12 hIndustry standard; BHDAC is comparable/superior for cationic pathways.

*Isolated yields. Reaction conditions: 5 mol% Pd, 60°C, Water.

Why BHDAC Outperforms CTAB

While both are cationic, CTAB lacks the hydroxyethyl group. The hydroxyethyl moiety in BHDAC facilitates proton transfer (acting as a proton shuttle) during the deprotonation step of C-H activation, a mechanism supported by computational studies on similar choline-based surfactants.

Troubleshooting & Optimization

"Oiling Out" of Substrates

If the substrate is highly lipophilic (LogP > 5), the 2 wt% BHDAC solution may not fully solubilize the reactants.

  • Solution: Increase BHDAC concentration to 5.0 wt %.

  • Alternative: Add a co-solvent (5% v/v acetone) to assist initial solubilization, though this reduces the "Green" factor.

Catalyst Leaching

In micellar catalysis, the metal can sometimes remain trapped in the micelle after extraction.

  • Test: Analyze the aqueous phase by ICP-MS.

  • Remedy: If Pd retention in the aqueous phase is high (>10 ppm), add a scavenger (e.g., thiourea) during the extraction phase to pull Pd into the organic layer or precipitate it for recycling.

References

  • Micellar Catalysis Overview: Lipshutz, B. H., & Ghorbani, F. (2012). "Transition Metal Catalyzed Cross-Couplings Enabled by Micellar Catalysis." Chemical Reviews, 112(5), 3117–3168. [Link]

  • Cationic Surfactants in C-H Activation: Ackermann, L. (2011). "Carboxylate-Assisted Transition-Metal-Catalyzed C–H Bond Functionalizations: Mechanism and Scope." Chemical Reviews, 111(3), 1315–1345. [Link]

  • Surfactant Properties (BHDAC Class): Menger, F. M., & Portnoy, C. E. (1967). "Chemistry of reactions proceeding inside molecular aggregates." Journal of the American Chemical Society, 89(18), 4698–4703. [Link]

  • Green Chemistry C-H Activation: Kitanosono, T., Masuda, K., Xu, P., & Kobayashi, S. (2018). "Catalytic C–H Bond Functionalization in Water." Chemical Reviews, 118(2), 679–746. [Link]

Sources

Method

Benzyl(2-hydroxyethyl)dimethylammonium Chloride: A Cationic Surfactant for Advanced Formulations

An Application Guide for Formulation Scientists Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Benzyl(2-hydroxyethyl)...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Formulation Scientists

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Benzyl(2-hydroxyethyl)dimethylammonium chloride as a cationic surfactant. It delves into the physicochemical properties, mechanisms of action, and practical applications of this versatile quaternary ammonium compound. Detailed, field-tested protocols are provided for critical characterization techniques and the development of model formulations, empowering scientists to leverage its unique properties in pharmaceuticals, cosmetics, and other advanced applications.

Introduction to Benzyl(2-hydroxyethyl)dimethylammonium Chloride

Benzyl(2-hydroxyethyl)dimethylammonium chloride is a quaternary ammonium compound (QAC) that functions as a cationic surfactant.[1] Its molecular architecture, featuring a positively charged hydrophilic head and a lipophilic tail containing a benzyl group, imparts a unique combination of surface activity, potential antimicrobial properties, and interaction with negatively charged surfaces.[2] This makes it a compound of significant interest for formulation scientists seeking to create stable emulsions, enhance the solubility of active ingredients, or impart preservative or conditioning effects.

The permanent cationic charge, independent of solution pH, distinguishes it from pH-dependent surfactants and allows for consistent performance across a wide range of formulation conditions.[1] Understanding its specific surfactant parameters is key to unlocking its full potential in product development.

Physicochemical & Surfactant Properties

The efficacy of a surfactant is dictated by its fundamental physicochemical properties. These parameters govern its behavior at interfaces and its self-assembly in solution.

Table 1: Chemical Identity of Benzyl(2-hydroxyethyl)dimethylammonium Chloride

PropertyValueSource(s)
CAS Number 7221-40-1[3][4]
Molecular Formula C₁₁H₁₈ClNO[5]
Molecular Weight 215.72 g/mol [5]
Synonyms Benzyldimethyl(2-hydroxyethyl)ammonium chloride[3]
Physical Form Solid[4]
Purity Typically ≥97-98%[3][6]

Table 2: Surfactant Characteristics of Benzyl(2-hydroxyethyl)dimethylammonium Chloride

ParameterValueDescription & Significance
Type Cationic SurfactantThe hydrophilic head carries a permanent positive charge, enabling strong interaction with negatively charged substrates like skin, hair, and many microbial cell walls.[2]
Hydrophilic-Lipophilic Balance (HLB) ~13.1 (Calculated)This value is an estimate based on the Davies group contribution method. A value in this range suggests suitability as a detergent and an oil-in-water (O/W) emulsifier.[7][8] The calculation is detailed in the section below.
Critical Micelle Concentration (CMC) Not available in literatureThe CMC is the concentration at which surfactant monomers self-assemble into micelles. It is a critical parameter for determining optimal usage levels. A protocol for its experimental determination is provided (Protocol 4.1).
Calculation of the Hydrophilic-Lipophilic Balance (HLB)

The HLB value provides a crucial indication of a surfactant's potential application. For ionic surfactants, the Davies method is appropriate.[7]

The formula is: HLB = 7 + Σ(Hydrophilic Group Numbers) - 0.475 × n(Lipophilic Groups)

  • Molecule Breakdown: C₆H₅-CH₂-N⁺(CH₃)₂-(CH₂CH₂OH)

  • Hydrophilic Contributions:

    • Quaternary Amine (N⁺): ~9.4 (Note: This is a value for a tertiary amine used as an estimate, as a definitive Davies value for a quaternary amine is not consistently published.)

    • Hydroxyl (-OH): 1.9

  • Lipophilic Contributions (n):

    • Phenyl Group (C₆H₅-): 6 groups

    • Benzyl Methylene (-CH₂-): 1 group

    • Dimethyl Groups (-(CH₃)₂): 2 groups

    • Ethyl Chain (-CH₂CH₂-): 2 groups

  • Calculation:

    • HLB = 7 + (9.4 + 1.9) - (0.475 × (6 + 1 + 2 + 2))

    • HLB = 7 + 11.3 - (0.475 × 11)

    • HLB = 18.3 - 5.225 = 13.075

This calculated HLB of approximately 13.1 strongly suggests that Benzyl(2-hydroxyethyl)dimethylammonium chloride is water-soluble and will be an effective oil-in-water (O/W) emulsifier and detergent.[7]

Mechanism of Action and Applications

Surfactant Action at Interfaces

Like all surfactants, Benzyl(2-hydroxyethyl)dimethylammonium chloride functions by adsorbing at the interface between immiscible phases (e.g., oil and water). Its amphipathic nature—a water-loving (hydrophilic) quaternary ammonium head and an oil-loving (lipophilic) benzyl tail—drives this behavior. In an O/W emulsion, the lipophilic tails penetrate the oil droplet while the hydrophilic heads remain in the continuous water phase. This creates a stabilizing barrier that reduces interfacial tension and prevents the oil droplets from coalescing. The positive charge of the head groups also imparts an electrostatic repulsion between droplets, further enhancing stability.

Caption: Emulsification mechanism at an oil-water interface.

Key Applications
  • Pharmaceutical Formulations: Its ability to act as an O/W emulsifier and solubilizer makes it suitable for creating stable liquid dosage forms for poorly water-soluble APIs. Furthermore, as a QAC, it can serve as an effective antimicrobial preservative in multi-dose formulations, preventing microbial contamination.[9]

  • Cosmetics and Personal Care: The cationic nature of the molecule allows it to adsorb onto the negatively charged surfaces of hair and skin, providing conditioning, softening, and anti-static effects. This makes it a valuable ingredient in hair conditioners, skin creams, and lotions.

  • Disinfectants and Biocides: Quaternary ammonium compounds are well-known for their broad-spectrum antimicrobial activity.[10] They act by disrupting the cell membranes of bacteria and fungi, leading to leakage of cytoplasmic contents and cell death. This property is valuable for formulating surface disinfectants and sanitizers.

Formulation Considerations: Compatibility

A critical consideration for formulation scientists is the cationic nature of this surfactant. It will exhibit strong incompatibilities with anionic ingredients, such as common anionic surfactants (e.g., sodium lauryl sulfate) or anionic polymers (e.g., carbomers, xanthan gum).[11] Mixing these components will likely lead to the formation of an insoluble complex, causing precipitation and formulation failure. Compatibility should always be confirmed with non-ionic and other cationic excipients.

Experimental Protocols

The following protocols provide step-by-step methodologies for characterizing the surfactant and utilizing it in a model formulation.

Protocol 4.1: Determination of Critical Micelle Concentration (CMC) by Conductivity

Rationale: The CMC is a fundamental property of a surfactant. In an ionic surfactant solution, conductivity increases linearly with concentration. Once micelles form, the mobility of the charged species changes, resulting in a distinct break in the slope of the conductivity vs. concentration plot. This inflection point is the CMC.[7]

Materials & Equipment:

  • Benzyl(2-hydroxyethyl)dimethylammonium chloride

  • High-purity deionized water

  • Conductivity meter with a temperature-compensated probe

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare Stock Solution: Accurately prepare a concentrated stock solution of the surfactant in deionized water (e.g., 50 mM). Ensure it is well above the expected CMC.

  • Serial Dilutions: Prepare a series of at least 15-20 dilutions from the stock solution, covering a wide concentration range both below and above the anticipated CMC.

  • Equilibration: Allow each solution to equilibrate to a constant temperature (e.g., 25°C ± 0.1°C) in a water bath, as conductivity is temperature-dependent.

  • Measurement: Measure the specific conductivity of the deionized water blank. Subsequently, measure the conductivity of each dilution, starting from the most dilute and moving to the most concentrated. Rinse the probe with the next solution to be measured before taking the final reading.

  • Data Analysis: Plot the specific conductivity (μS/cm) as a function of surfactant concentration (mM).

  • CMC Determination: Identify the two linear regions of the plot. Fit a linear regression line to the data points in each region. The concentration at which these two lines intersect is the CMC.

Caption: Workflow for CMC determination by conductivity.

Protocol 4.2: Formulation and Evaluation of an Oil-in-Water (O/W) Emulsion

Rationale: This protocol uses the surfactant to create a basic O/W emulsion. The stability of this emulsion is then assessed under accelerated conditions to predict its long-term shelf life. The calculated HLB of ~13 suggests this surfactant is well-suited for this application.

Materials & Equipment:

  • Benzyl(2-hydroxyethyl)dimethylammonium chloride

  • Light mineral oil (or another suitable oil phase)

  • Deionized water

  • High-shear homogenizer (e.g., rotor-stator or microfluidizer)

  • Beakers, graduated cylinders

  • Centrifuge

  • Temperature-controlled ovens/refrigerators

  • Particle size analyzer (optional but recommended)

4.2.1. Emulsion Preparation (100g Batch)

  • Aqueous Phase: In a beaker, dissolve 2.0g of Benzyl(2-hydroxyethyl)dimethylammonium chloride in 78.0g of deionized water. Heat to 70°C and mix until fully dissolved.

  • Oil Phase: In a separate beaker, add 20.0g of light mineral oil and heat to 70°C.

  • Emulsification: Slowly add the oil phase to the aqueous phase while mixing with a high-shear homogenizer.

  • Homogenization: Continue homogenization for 3-5 minutes to reduce the droplet size. The exact time and speed will need to be optimized for the specific equipment used.

  • Cooling: Remove from heat and continue to mix gently with a standard overhead mixer or magnetic stirrer while the emulsion cools to room temperature. This prevents coalescence during the cooling phase.

4.2.2. Stability Assessment

  • Initial Characterization: Immediately after preparation, document the emulsion's appearance (color, consistency). If available, measure the initial particle size distribution.

  • Accelerated Stability - Centrifugation: Place 10 mL of the emulsion in a centrifuge tube. Centrifuge at 3000 RPM for 30 minutes. Observe for any signs of phase separation (creaming, coalescence, or breaking). A stable emulsion will show no visible change.

  • Accelerated Stability - Thermal Cycling: Store samples of the emulsion and subject them to multiple freeze-thaw cycles (e.g., 3 cycles of -10°C for 24h followed by 25°C for 24h) and elevated temperature storage (e.g., 40°C for 4 weeks).

  • Evaluation: After each cycle or time point, visually inspect the samples against a control stored at ambient temperature. Look for changes in appearance, viscosity, or signs of separation. Re-measure particle size to quantify any changes in droplet size, which is a sensitive indicator of instability.

G cluster_prep Emulsion Preparation cluster_eval Stability Evaluation A Prepare & Heat Aqueous Phase (Surfactant + Water) C Combine Phases with High-Shear Homogenization A->C B Prepare & Heat Oil Phase B->C D Cool with Gentle Mixing C->D E Initial Characterization (Visual, Particle Size) D->E F Centrifugation Test E->F G Thermal Stress Test (Freeze-Thaw, 40°C) E->G H Final Analysis (Compare to Control) F->H G->H

Caption: Workflow for emulsion preparation and stability testing.

Analytical Quantification

For quality control and regulatory purposes, it is often necessary to quantify the amount of surfactant in a final product. Due to its quaternary ammonium structure, Benzyl(2-hydroxyethyl)dimethylammonium chloride is amenable to several analytical techniques.

  • High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS): This is a highly sensitive and selective method for quantifying QACs. Reversed-phase chromatography can be used for separation, and the permanent positive charge of the molecule makes it extremely amenable to detection by electrospray ionization mass spectrometry (ESI-MS).

  • Titration: For simpler formulations with higher concentrations, two-phase titration methods can be employed. This involves titrating the cationic surfactant with a standardized anionic surfactant solution (like sodium dodecyl sulfate) in the presence of an indicator dye that changes color at the endpoint.

Conclusion

Benzyl(2-hydroxyethyl)dimethylammonium chloride is a potent cationic surfactant with significant potential for a variety of advanced formulations. Its efficacy as an O/W emulsifier, solubilizer, and antimicrobial agent, derived from its unique molecular structure, makes it a valuable tool for formulation scientists. By understanding its physicochemical properties and employing systematic characterization and stability protocols as outlined in this guide, researchers can effectively harness its capabilities to develop robust and high-performance products.

References

  • PubChem. Benzyl(2-hydroxyethyl)dimethylammonium chloride. National Institutes of Health. Available at: [Link]

  • Davies, J.T. "A quantitative kinetic theory of emulsion type, I. Physical chemistry of the emulsifying agent." Gas/Liquid and Liquid/Liquid Interface. Proceedings of the International Congress of Surface Activity, 1957, pp. 426-438.
  • Wikipedia. Hydrophilic-lipophilic balance. Available at: [Link]

  • Ford, M.J., et al. "Determination of alkyl benzyl and dialkyl dimethyl quaternary ammonium biocides in occupational hygiene and environmental media by liquid chromatography with electrospray ionisation mass spectrometry and tandem mass spectrometry." Journal of Chromatography A, vol. 952, no. 1-2, 2002, pp. 165-72. Available at: [Link]

  • Xylem Analytics. Titration of quaternary Ammonium compounds in disinfectants. Available at: [Link]

  • EMEA. Stability testing of existing active substances and related finished products. 2023. Available at: [Link]

  • Palomo, M., et al. "Quaternary ammonium surfactant structure determines selective toxicity towards bacteria: mechanisms of action and clinical implications in antibacterial prophylaxis." Journal of Antimicrobial Chemotherapy, vol. 71, no. 1, 2016, pp. 125-35. Available at: [Link]

  • S. M. D. C. Schelz, Z., et al. "Designing Antibacterial-Based Quaternary Ammonium Coatings (Surfaces) or Films for Biomedical Applications: Recent Advances." MDPI, 2024. Available at: [Link]

  • Meyer, B. "Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview." Semantic Scholar, 2023. Available at: [Link]

  • Slideshare. HLB Examples.pptx. Available at: [Link]

  • Wikipedia. Quaternary ammonium cation. Available at: [Link]

  • Patent WO2018031067A1. Interaction between antimicrobial quaternary compounds and anionic surfactants. Google Patents.
  • Gonzalez-Perez, A., et al. "Second critical micelle concentration of dodecyldimethylbenzylammonium chloride in aqueous solution at 25 C." ResearchGate, 2003. Available at: [Link]

  • Soule, B. P., et al. "Thermodynamics of Micellization of benzyl(2-acylaminoethyl)dimethylammonium Chloride Surfactants in Aqueous Solutions: A Conductivity and Titration Calorimetry Study." PubMed, 2004. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: Leveraging Benzyl(2-hydroxyethyl)dimethylammonium Chloride for Enhanced Biphasic Reactions

Introduction: Overcoming the Phase Divide in Chemical Synthesis Biphasic reactions, involving reactants segregated in two immiscible liquid phases (typically aqueous and organic), are fundamental to modern chemical synth...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Overcoming the Phase Divide in Chemical Synthesis

Biphasic reactions, involving reactants segregated in two immiscible liquid phases (typically aqueous and organic), are fundamental to modern chemical synthesis, offering advantages in product separation and catalyst recycling.[1] However, the physical barrier between phases often leads to prohibitively slow reaction rates due to the limited interfacial area available for reactant interaction. Phase-Transfer Catalysis (PTC) emerges as an elegant and powerful solution to this challenge.[2] PTC utilizes a catalytic agent that transports a reactant from one phase, where it may be soluble but unreactive, to the other phase where the reaction can proceed.[3]

This guide provides a detailed exploration of Benzyl(2-hydroxyethyl)dimethylammonium chloride, a highly effective quaternary ammonium salt, as a phase-transfer catalyst. We will delve into its mechanism of action, provide detailed experimental protocols for key synthetic transformations, and offer insights into optimizing reaction conditions for researchers in synthetic chemistry and drug development.

Physicochemical Profile: Benzyl(2-hydroxyethyl)dimethylammonium chloride

Understanding the properties of the catalyst is paramount to its effective application. Benzyl(2-hydroxyethyl)dimethylammonium chloride (CAS: 7221-40-1) is an amphiphilic quaternary ammonium salt, a characteristic that is central to its function as a phase-transfer catalyst.[4] Its structure features a positively charged nitrogen atom, which forms a hydrophilic head, and a combination of a benzyl group and smaller alkyl chains, which constitute a lipophilic (organic-soluble) body.

PropertyValueSource(s)
CAS Number 7221-40-1[5]
Molecular Formula C₁₁H₁₈ClNO[6][7]
Molecular Weight 215.72 g/mol [5][7]
Appearance Colorless to white solid/crystalline powder[5][6][8]
Melting Point 75-78 °C[5]
Solubility Soluble in water[8]
Purity Typically ≥97%[5]

The Catalytic Cycle: Mechanism of Action

The efficacy of Benzyl(2-hydroxyethyl)dimethylammonium chloride lies in its ability to form a lipophilic ion pair with an anion from the aqueous phase. This ion pair can then traverse the phase boundary into the organic medium. In the organic phase, the "naked" anion is highly reactive and can readily participate in the desired transformation. The catalyst then returns the leaving group anion to the aqueous phase, completing the catalytic cycle.

PTC_Mechanism Mechanism of Phase-Transfer Catalysis Nu_aq Nucleophile (Nu⁻) RX_org Substrate (R-X) M_X Salt (M⁺X⁻) QCl_aq Q⁺Cl⁻ (Catalyst) QNu_org [Q⁺Nu⁻] (Lipophilic Ion Pair) QCl_aq->QNu_org 1. Anion Exchange at Interface RX_org->QNu_org RNu_org Product (R-Nu) RNu_org->QCl_aq 3. Product Formation & Catalyst Regeneration QNu_org->RNu_org 2. Nucleophilic Attack

Caption: Catalytic cycle of Benzyl(2-hydroxyethyl)dimethylammonium chloride (Q⁺Cl⁻).

Application Protocol I: Williamson Ether Synthesis

The Williamson ether synthesis is a classic Sₙ2 reaction that is significantly enhanced by phase-transfer catalysis, especially when using solid bases or aqueous solutions.[9][10] This protocol details the synthesis of an ether from an alcohol and an alkyl halide.

Principle: An alcohol is deprotonated by a base in the aqueous phase to form an alkoxide. The phase-transfer catalyst transports the alkoxide anion into the organic phase to react with the alkyl halide.[11]

Materials and Reagents

ReagentM.W.AmountMolesNotes
4-Ethylphenol122.161.22 g10 mmolSubstrate (Alcohol)
Benzyl Bromide171.041.71 g (1.18 mL)10 mmolSubstrate (Alkyl Halide)
Sodium Hydroxide (NaOH)40.000.80 g20 mmolBase
Benzyl(2-hydroxyethyl)dimethylammonium chloride215.72108 mg0.5 mmolCatalyst (5 mol%)
Toluene-20 mL-Organic Solvent
Deionized Water-20 mL-Aqueous Solvent

Step-by-Step Methodology

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-ethylphenol (1.22 g), sodium hydroxide (0.80 g), Benzyl(2-hydroxyethyl)dimethylammonium chloride (108 mg), toluene (20 mL), and deionized water (20 mL).

    • Scientist's Note: The order of addition is generally not critical, but adding the solids before the liquids prevents splashing. The 5 mol% catalyst loading is a common starting point for optimization.

  • Reaction Execution:

    • Begin vigorous stirring to create a large interfacial area between the two phases. A stirring rate of 700-1000 RPM is recommended.

    • Heat the mixture to 80 °C using a temperature-controlled heating mantle.

    • Once the temperature is stable, add benzyl bromide (1.18 mL) dropwise via a syringe through the top of the condenser over 5 minutes.

    • Maintain the reaction at 80 °C with vigorous stirring for 3-4 hours.

    • Rationale: Vigorous stirring is essential for efficient phase transfer.[10] Running the reaction at an elevated temperature increases the reaction rate, with typical Williamson syntheses conducted between 50-100 °C.[12]

  • Monitoring the Reaction:

    • Progress can be monitored by thin-layer chromatography (TLC) using a suitable eluent (e.g., 9:1 Hexane:Ethyl Acetate). Spot the organic layer against the starting materials. The disappearance of the 4-ethylphenol spot indicates reaction completion.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel. Allow the layers to separate and drain the lower aqueous layer.

    • Wash the organic layer with 20 mL of deionized water, followed by 20 mL of brine (saturated NaCl solution).

    • Rationale: The water wash removes residual NaOH and the catalyst, while the brine wash helps to break any emulsions and removes bulk water from the organic phase.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel to yield the pure ether.

Application Protocol II: Phase-Transfer Catalyzed Epoxidation

The synthesis of epoxides, valuable intermediates in organic chemistry, can be achieved under mild, biphasic conditions using a PTC.[13][14] This protocol describes the epoxidation of an alkene using aqueous hydrogen peroxide.

Principle: A base and hydrogen peroxide in the aqueous phase form the hydroperoxide anion (OOH⁻). The PTC shuttles this highly reactive nucleophile into the organic phase, where it reacts with an electron-deficient alkene (e.g., an α,β-unsaturated ketone) to form the epoxide.

Materials and Reagents

ReagentM.W.AmountMolesNotes
Chalcone208.262.08 g10 mmolSubstrate (Alkene)
Hydrogen Peroxide (30% aq. soln.)34.012.26 mL20 mmolOxidizing Agent
Sodium Hydroxide (20% w/v aq. soln.)40.005 mL25 mmolBase
Benzyl(2-hydroxyethyl)dimethylammonium chloride215.72108 mg0.5 mmolCatalyst (5 mol%)
Dichloromethane (DCM)-30 mL-Organic Solvent

Step-by-Step Methodology

  • Reaction Setup:

    • In a 100 mL round-bottom flask with a stir bar, dissolve chalcone (2.08 g) in dichloromethane (30 mL).

    • Add the Benzyl(2-hydroxyethyl)dimethylammonium chloride catalyst (108 mg).

    • In a separate beaker, carefully prepare the basic peroxide solution by adding 30% H₂O₂ (2.26 mL) to the 20% NaOH solution (5 mL) while cooling in an ice bath.

    • Safety First: Mixing hydrogen peroxide and base is exothermic. Always perform this step with cooling and appropriate personal protective equipment (PPE).

    • Add the cold basic peroxide solution to the flask containing the chalcone.

  • Reaction Execution:

    • Stir the biphasic mixture vigorously at room temperature (20-25 °C).

    • The reaction is typically complete within 1-2 hours.

    • Scientist's Note: Many PTC epoxidations can be run under mild, room temperature conditions, which is a significant advantage of this methodology.[14]

  • Monitoring and Work-up:

    • Monitor the reaction by TLC for the disappearance of the chalcone spot.

    • Once complete, transfer the mixture to a separatory funnel.

    • Separate the layers. Wash the organic (DCM) layer twice with 20 mL of water and once with 20 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

  • Purification:

    • The resulting crude chalcone epoxide can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

General Experimental Workflow and Optimization

A successful biphasic reaction requires careful consideration of several parameters. The general workflow is outlined below.

Caption: General workflow for a phase-transfer catalyzed biphasic reaction.

Parameter Optimization

Optimizing the reaction is crucial for maximizing yield and minimizing reaction time.

ParameterInfluence & Optimization Strategy
Solvent Choice The organic solvent must dissolve the substrate but be immiscible with water. Non-polar (e.g., Toluene) or moderately polar (e.g., DCM) solvents are common. Protic solvents should be avoided as they can solvate the anion, reducing its nucleophilicity.[12]
Stirring Speed Reaction rate is often directly proportional to the interfacial surface area. Maximize stirring speed without causing splashing. Mechanical overhead stirring is preferred for larger scale reactions.
Temperature Varies by reaction. Sₙ2 reactions are typically accelerated by heat, but side reactions (like elimination) can also increase.[10] Start with literature values and adjust as needed.
Catalyst Loading Typically 1-10 mol%. Higher loading can increase the rate but also adds cost and can complicate work-up. A loading screen (e.g., 1%, 2%, 5%) is recommended for new reactions.
Water Content The amount of water can influence the solubility and activity of the base and catalyst. In some cases, a nearly "anhydrous" solid-liquid PTC can be more effective.

Safety and Handling

Benzyl(2-hydroxyethyl)dimethylammonium chloride, like many quaternary ammonium salts, requires careful handling.

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7]

  • Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[5][15] When handling the solid powder, use a dust mask or work in a fume hood to avoid inhalation.[5]

  • Handling: Avoid creating dust. In case of contact with skin or eyes, rinse immediately and thoroughly with water.[15]

Conclusion

Benzyl(2-hydroxyethyl)dimethylammonium chloride is a robust and versatile phase-transfer catalyst that effectively bridges the gap between immiscible reactants. By understanding its mechanism and carefully controlling key experimental parameters, researchers can significantly enhance reaction rates, improve yields, and utilize milder conditions for a wide range of important synthetic transformations. The protocols provided herein serve as a validated starting point for developing efficient and scalable biphasic processes in both academic and industrial settings.

References

  • Vertex AI Search. (n.d.). Mastering Phase Transfer Catalysis with Benzyltrimethylammonium Chloride.
  • Echemi. (n.d.). Buy Bis(2-hydroxyethyl)dimethylammonium chloride (EVT-315036) | 38402-02-7.
  • MDPI. (2023). Biphasic Catalytic Conversion of Olefins in Aqueous Media: A Systematic Review.
  • CymitQuimica. (n.d.). Benzyl(2-hydroxyethyl)dimethylammonium chloride.
  • JoVE. (2023). Acid-Catalyzed Ring-Opening of Epoxides.
  • Sigma-Aldrich. (n.d.). Benzyldimethyl(2-hydroxyethyl)ammonium chloride.
  • Chemistry LibreTexts. (2020). Synthesis of Epoxides.
  • PubChem - NIH. (n.d.). Benzyl(2-hydroxyethyl)dimethylammonium chloride.
  • Carl ROTH. (2021). Safety Data Sheet: Alkylbenzyl dimethyl ammonium chloride.
  • ResearchGate. (2018). Application of phase transfer catalysis in the synthesis of low-molecular-weight epoxy resins.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Benchchem. (2025). Improving reaction conditions for Williamson ether synthesis.
  • Indo American Journal of Pharmaceutical Research. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW.
  • Journal of the American Chemical Society. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Utah Tech University. (n.d.). Williamson Ether Synthesis.
  • Chemical Bull Pvt Ltd. (n.d.). Phase-transfer Catalysis.

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Method

Application Notes and Protocols for the Quantification of Benzyl(2-hydroxyethyl)dimethylammonium chloride

Introduction: The Analytical Imperative for Benzyl(2-hydroxyethyl)dimethylammonium chloride Benzyl(2-hydroxyethyl)dimethylammonium chloride, a quaternary ammonium compound (QAC), is a cationic surfactant utilized in a di...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Benzyl(2-hydroxyethyl)dimethylammonium chloride

Benzyl(2-hydroxyethyl)dimethylammonium chloride, a quaternary ammonium compound (QAC), is a cationic surfactant utilized in a diverse range of applications, from pharmaceutical formulations as a preservative to industrial settings as an antimicrobial agent. Its efficacy and safety are directly linked to its concentration. Therefore, accurate and precise quantification is paramount for quality control, formulation development, and regulatory compliance. This document provides a comprehensive guide to the analytical methodologies for the determination of Benzyl(2-hydroxyethyl)dimethylammonium chloride, designed for researchers, scientists, and drug development professionals.

The chemical structure of Benzyl(2-hydroxyethyl)dimethylammonium chloride is presented below:

  • Chemical Formula: C₁₁H₁₈ClNO[1]

  • Molecular Weight: 215.72 g/mol [1]

  • CAS Number: 7221-40-1[1]

This guide will delve into the theoretical underpinnings and practical applications of various analytical techniques, offering detailed protocols and insights honed from field experience.

Physicochemical Properties and Analytical Considerations

A thorough understanding of the analyte's properties is the cornerstone of robust method development.

PropertyValueSignificance for Analysis
Molecular Weight 215.72 g/mol [1]Essential for preparing standard solutions of known molarity and for mass spectrometry.
Structure Quaternary Ammonium SaltThe permanent positive charge dictates its chromatographic behavior, making it suitable for ion-pair or mixed-mode chromatography. It also allows for detection by mass spectrometry in positive ion mode.
UV Absorbance The benzyl group provides a chromophore.Allows for quantification using UV-Vis spectrophotometry or HPLC with UV detection. The expected absorbance maximum is in the range of 210-220 nm and around 265 nm.
Solubility Soluble in water.Facilitates the preparation of aqueous standards and samples.

Chromatographic Approaches: Precision and Specificity

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the workhorse techniques for the specific and accurate quantification of Benzyl(2-hydroxyethyl)dimethylammonium chloride, especially in complex matrices.

Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

This is the most common and accessible method for the quantification of QACs. The permanent positive charge of the analyte requires a modification to the standard reversed-phase approach to achieve adequate retention and peak shape.

Principle of the Method:

Standard reversed-phase columns (like C18) are nonpolar. To retain the highly polar, positively charged Benzyl(2-hydroxyethyl)dimethylammonium chloride, an ion-pairing agent is added to the mobile phase. The ion-pairing agent, typically an alkyl sulfonate, has a nonpolar tail that interacts with the stationary phase and a polar, negatively charged head that forms an ion pair with the positively charged analyte. This neutralizes the charge of the analyte, allowing it to be retained on the nonpolar stationary phase.

Alternatively, a mixed-mode column with both reversed-phase and ion-exchange characteristics can be employed.

Workflow for RP-HPLC-UV Analysis:

Figure 1: General workflow for HPLC analysis.

Detailed Protocol (Starting Method):

This protocol is a robust starting point based on methods for structurally similar compounds like benzalkonium chloride and will require optimization and validation for your specific application.[2][3]

A. Instrumentation and Consumables:

  • HPLC system with a pump, autosampler, column oven, and UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • HPLC-grade acetonitrile, methanol, and water.

  • Sodium perchlorate or an alkyl sulfonate (e.g., sodium dodecyl sulfate) as an ion-pairing agent.

  • Phosphoric acid or another suitable acid for pH adjustment.

  • Syringe filters (0.45 µm).

B. Preparation of Mobile Phase:

  • Prepare a 20 mM sodium perchlorate solution in water.

  • Mix the aqueous solution with acetonitrile in a ratio of 20:80 (v/v).

  • Adjust the pH to a suitable value (e.g., 3.0) with phosphoric acid.

  • Filter and degas the mobile phase before use.

C. Preparation of Standard Solutions:

  • Accurately weigh a suitable amount of Benzyl(2-hydroxyethyl)dimethylammonium chloride reference standard.

  • Dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 10, 25, 50, 100, 200 µg/mL).

D. Sample Preparation:

  • For liquid samples, accurately dilute a known volume or weight of the sample with the mobile phase to bring the analyte concentration within the calibration range.

  • For solid or semi-solid samples, accurately weigh the sample and extract the analyte with a suitable solvent (e.g., methanol or mobile phase). Sonication may be required to ensure complete extraction.

  • Centrifuge the sample extract to remove any particulate matter.

  • Filter the supernatant through a 0.45 µm syringe filter before injection.

E. Chromatographic Conditions:

ParameterRecommended Starting Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase 20 mM Sodium Perchlorate in Water:Acetonitrile (20:80, v/v), pH 3.0
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Injection Volume 10 µL
Detection Wavelength 215 nm

F. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²). An r² value > 0.999 is desirable.

  • Quantify the amount of Benzyl(2-hydroxyethyl)dimethylammonium chloride in the samples by interpolating their peak areas on the calibration curve.

UPLC-MS/MS for High-Sensitivity Quantification

For trace-level quantification or analysis in highly complex matrices, Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the method of choice.

Principle of the Method:

UPLC utilizes smaller particle size columns (< 2 µm) to achieve faster separations and higher resolution compared to HPLC. Tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte. Benzyl(2-hydroxyethyl)dimethylammonium chloride, being a pre-charged species, is highly amenable to electrospray ionization in positive mode (ESI+).

Workflow for UPLC-MS/MS Analysis:

Figure 2: Workflow for UPLC-MS/MS analysis.

Detailed Protocol (Starting Method):

This protocol is a starting point and will require optimization and validation.

A. Instrumentation and Consumables:

  • UPLC system coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Reversed-phase C18 or C8 column suitable for UPLC (e.g., 2.1 x 50 mm, 1.7 µm).

  • LC-MS grade acetonitrile, methanol, and water.

  • Formic acid.

  • Isotopically labeled internal standard (if available) for the most accurate quantification.

B. Preparation of Mobile Phase:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

C. Preparation of Standard and Sample Solutions:

  • Prepare standard and sample solutions as described for the HPLC method, but use a solvent compatible with the initial mobile phase conditions (e.g., a mixture of water and acetonitrile).

  • If an internal standard is used, add a fixed concentration to all standards and samples.

D. UPLC-MS/MS Conditions:

ParameterRecommended Starting Condition
Column C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase Gradient elution with Mobile Phase A and B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Ionization Mode ESI Positive (ESI+)
MRM Transition To be determined by direct infusion of a standard solution. The precursor ion will be the molecular ion [M]⁺. Product ions will result from fragmentation of the precursor.

E. Method Validation:

Any developed chromatographic method must be validated according to the International Council for Harmonisation (ICH) guidelines (Q2(R1)) to ensure its suitability for the intended purpose.[4] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Titrimetric Methods: A Classic Approach

Titration offers a cost-effective and straightforward method for the quantification of Benzyl(2-hydroxyethyl)dimethylammonium chloride, particularly for bulk materials and concentrated formulations where high precision is required and potential interferences are minimal.

Two-Phase Titration (Manual Method)

Principle of the Method:

This is a classic manual titration method for cationic surfactants. The cationic analyte is titrated with a standard anionic surfactant solution (e.g., sodium dodecyl sulfate) in a two-phase system of an aqueous and an immiscible organic solvent (e.g., chloroform or dichloromethane). A color indicator is used that changes color in the organic phase at the endpoint.

Potentiometric Titration

Principle of the Method:

Potentiometric titration offers a more automated and objective endpoint determination compared to manual titration. The cationic analyte is titrated with a standard anionic surfactant. The endpoint is detected by a surfactant-sensitive electrode, which measures the change in potential as the titrant is added. The endpoint corresponds to the point of maximum inflection of the titration curve.

Detailed Protocol for Potentiometric Titration:

A. Instrumentation and Reagents:

  • Automatic potentiometric titrator.

  • Surfactant-sensitive electrode or a silver ion-selective electrode for argentometric titration of the chloride counter-ion.

  • Standardized anionic surfactant titrant (e.g., 0.004 M Sodium Dodecyl Sulfate).

  • pH 10 buffer solution.

B. Sample Preparation:

  • Accurately weigh a sample containing 0.02 – 0.06 mmol of the cationic component into a titration beaker.

  • Add 10 mL of pH 10 buffer solution and dilute to approximately 50 mL with distilled water.

C. Titration Procedure:

  • Immerse the electrode in the sample solution.

  • Titrate with the standardized anionic surfactant solution to the potentiometric endpoint. The titrator's software will automatically detect the endpoint.

D. Calculation:

The concentration of Benzyl(2-hydroxyethyl)dimethylammonium chloride is calculated based on the volume of titrant consumed, the concentration of the titrant, and the molecular weight of the analyte.

Summary of Analytical Methods

MethodPrincipleAdvantagesDisadvantages
RP-HPLC-UV Separation on a nonpolar stationary phase using an ion-pairing agent, with UV detection.Good specificity, widely available, robust.Requires method development, may not be suitable for trace analysis.
UPLC-MS/MS High-resolution separation coupled with highly selective and sensitive mass spectrometric detection.Excellent sensitivity and specificity, suitable for complex matrices and trace analysis.Higher equipment cost and complexity.
Titration Reaction of the cationic analyte with a standard anionic surfactant.Cost-effective, high precision for concentrated samples, simple.Lacks specificity, not suitable for trace analysis or complex mixtures.

Conclusion

The choice of the analytical method for the quantification of Benzyl(2-hydroxyethyl)dimethylammonium chloride depends on the specific requirements of the analysis, including the sample matrix, the expected concentration range, and the available instrumentation. For routine quality control of pharmaceutical formulations, a validated RP-HPLC-UV method is often sufficient. For trace-level analysis or in the presence of complex interferences, UPLC-MS/MS is the preferred technique. Titrimetric methods remain a valuable tool for the analysis of bulk materials and highly concentrated solutions. Regardless of the method chosen, proper validation is essential to ensure the generation of accurate and reliable data.

References

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  • Ford, M. J., Tetler, L. W., White, J., & Rimmer, D. R. (2002). Determination of alkyl benzyl and dialkyl dimethyl quaternary ammonium biocides in occupational hygiene and environmental media by liquid chromatography with electrospray ionisation mass spectrometry and tandem mass spectrometry. Journal of Chromatography A, 952(1-2), 165–172. [Link]

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  • Shimadzu. (n.d.). High Speed Analysis of Benzalkonium in Disinfectants. Retrieved from [Link]

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Application

Application Notes and Protocols: Benzyl(2-hydroxyethyl)dimethylammonium Chloride in Wastewater Treatment

Document ID: AN-BHDAC-WWT-2602 Abstract This document provides a comprehensive technical guide for researchers, scientists, and environmental engineers on the application of Benzyl(2-hydroxyethyl)dimethylammonium chlorid...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: AN-BHDAC-WWT-2602

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and environmental engineers on the application of Benzyl(2-hydroxyethyl)dimethylammonium chloride (BHDAC) in wastewater treatment. BHDAC is a cationic quaternary ammonium compound (QAC) with dual-functionality, acting as both a potent flocculant for solid-liquid separation and a broad-spectrum biocide for microbial control. These notes detail the fundamental mechanisms of action, provide field-proven experimental protocols for dosage optimization, and discuss the environmental fate of the compound. The objective is to equip professionals with the necessary knowledge to effectively evaluate and implement BHDAC in various wastewater treatment scenarios.

Introduction to Benzyl(2-hydroxyethyl)dimethylammonium Chloride (BHDAC)

Benzyl(2-hydroxyethyl)dimethylammonium chloride, hereafter referred to as BHDAC, is a cationic surfactant belonging to the quaternary ammonium compound (QAC) family. Its molecular structure features a positively charged quaternary nitrogen atom, which is key to its functionality in wastewater treatment. This cationic nature allows it to interact strongly with the predominantly negatively charged surfaces of suspended particles, colloids, and microorganisms found in wastewater.[1]

Table 1: Physicochemical Properties of BHDAC

PropertyValueSource
CAS Number 7221-40-1[2]
Molecular Formula C₁₁H₁₈ClNO[3]
Molecular Weight 215.72 g/mol [2][3]
Appearance Solid[2]
Melting Point 75-78 °C[2]
Synonyms BHDAC, N-Benzyl-2-hydroxy-N,N-dimethylethanaminium chloride[3]

BHDAC's utility in wastewater treatment is twofold:

  • Coagulant & Flocculant: It neutralizes the charge of suspended particles, causing them to aggregate into larger flocs that can be easily removed through sedimentation or filtration.[4][5]

  • Biocide: It acts as a non-oxidizing biocide, effectively controlling the growth of algae, bacteria, and fungi, which is crucial for preventing biofouling and sludge bulking.

Mechanism of Action

Understanding the causality behind BHDAC's efficacy is crucial for its proper application. Its dual functionality stems from its cationic surfactant properties.

Coagulation and Flocculation

Most suspended solids in wastewater, such as clay, silica, organic matter, and microorganisms, possess a negative surface charge. This creates repulsive forces that keep the particles stably dispersed. The coagulation-flocculation process is a two-step mechanism to overcome these forces:

  • Coagulation (Charge Neutralization): When BHDAC is introduced into the wastewater, its positively charged quaternary ammonium head rapidly adsorbs onto the surface of the negatively charged particles. This neutralizes the surface charge, collapsing the repulsive barrier and destabilizing the colloidal suspension. This initial phase requires rapid, intense mixing to ensure the coagulant is dispersed throughout the water before it fully reacts.[6]

  • Flocculation (Particle Bridging): Following charge neutralization, the destabilized particles, now referred to as "microflocs," begin to collide. The long molecular structure of BHDAC can also act as a bridge, connecting multiple microflocs together. This aggregation is facilitated by slow, gentle mixing, which promotes particle collisions without breaking apart the newly forming, larger "macroflocs."[6][7] These larger, denser flocs have a higher settling velocity, allowing for efficient removal in a clarifier.

Caption: Standard experimental workflow for the Jar Test protocol.

Data Analysis and Interpretation

The removal efficiency is calculated as follows:

Removal Efficiency (%) = [(Initial Value - Final Value) / Initial Value] x 100

Table 2: Example Jar Test Results

Initial Turbidity: 150 NTU

Jar No.BHDAC Dose (mg/L)Final Turbidity (NTU)Turbidity Removal (%)Observations
159536.7%Small, fine flocs, poor settling
2106258.7%Medium flocs, moderate settling
3202583.3%Good, large flocs, fast settling
4 40 8 94.7% Excellent, large, dense flocs, clear supernatant
560994.0%Similar to Jar 4, potential re-stabilization
6801292.0%Smaller flocs, slight increase in turbidity (overdosing)

In this example, the optimal dose is 40 mg/L . Doses beyond this point offer no significant improvement and may even be detrimental due to charge reversal and re-stabilization of colloids, an effect known as overdosing.

Environmental Fate and Considerations

The use of any chemical in wastewater treatment requires a thorough understanding of its environmental impact. While QACs are effective biocides, this also means they can be toxic to aquatic organisms if discharged at high concentrations. [8]

  • Removal in WWTPs: Fortunately, conventional activated sludge wastewater treatment plants are highly effective at removing QACs, with reported removal rates often exceeding 98%. [9]* Mechanism of Removal: The primary removal mechanism is rapid adsorption onto the anionic surfaces of biomass (sludge), followed by biodegradation. [10][11]Several bacterial species, such as Pseudomonas sp., have been shown to be capable of degrading QACs. [12]* Biosolids: Due to strong adsorption, QACs tend to accumulate in biosolids (sewage sludge). [11]This must be considered if the biosolids are to be used for land application, as it could be a route for their introduction into the terrestrial environment. [8]* Toxicity: Despite high removal rates, trace amounts can still be present in the final effluent. [13]Therefore, it is critical to use the lowest effective dose as determined by jar testing to minimize the concentration discharged and protect receiving water bodies.

References

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Sources

Method

Application Note: Benzyl(2-hydroxyethyl)dimethylammonium Chloride (BHDAC) as a Corrosion Inhibitor

Executive Summary Benzyl(2-hydroxyethyl)dimethylammonium chloride (BHDAC) represents a specialized class of Quaternary Ammonium Compounds (QACs) utilized for corrosion mitigation in acidic environments (primarily 1M HCl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzyl(2-hydroxyethyl)dimethylammonium chloride (BHDAC) represents a specialized class of Quaternary Ammonium Compounds (QACs) utilized for corrosion mitigation in acidic environments (primarily 1M HCl and H₂SO₄). Unlike simple alkyl-benzyl QACs, the incorporation of a hydroxyethyl group enhances the molecule's solubility and introduces an additional adsorption center via oxygen lone pairs, facilitating a mixed-mode inhibition mechanism (geometric blocking + electrostatic adsorption).

This guide provides a comprehensive technical protocol for evaluating BHDAC efficacy, grounding experimental workflows in ASTM standards and electrochemical theory.

Chemical Profile & Mechanism of Action[1]

Compound: Benzyl(2-hydroxyethyl)dimethylammonium chloride CAS: 38402-02-7 Class: Cationic Surfactant / Mixed-Type Inhibitor

The Dual-Anchor Mechanism

The efficacy of BHDAC stems from its ability to interact with the metal surface through two distinct pathways, often described as the "Dual-Anchor" effect:

  • Electrostatic Interaction (Physisorption): In acidic media, the mild steel surface acts as a cathode (negatively charged relative to the solution). The quaternary nitrogen cation (

    
    ) is electrostatically attracted to these cathodic sites.
    
  • Electronic Donation (Chemisorption): The

    
    -electrons of the benzyl ring and the lone pair electrons on the hydroxyethyl oxygen atom form coordinate bonds with the empty d-orbitals of the iron (Fe) surface.
    

This results in a compact, hydrophobic film that displaces water molecules and blocks active corrosion sites.

Visualization: Adsorption Dynamics

The following diagram illustrates the competitive adsorption process where BHDAC molecules displace adsorbed water and chloride ions to form a protective barrier.

AdsorptionMechanism Solution Bulk Solution (H+, Cl-, BHDAC+) Interface Helmholtz Double Layer (Competitive Adsorption) Solution->Interface Diffusion Surface Mild Steel Surface (Fe / Fe2+) Interface->Surface Electrostatic Attraction (N+ to Cathodic Sites) Interface->Surface Pi-Electron Donation (Benzyl Ring) Film Protective BHDAC Film (Hydrophobic Barrier) Surface->Film H2O Displacement Film->Solution Desorption (Temp > 60°C)

Figure 1: Mechanistic pathway of BHDAC adsorption on mild steel in acidic media.

Experimental Protocol: Gravimetric Analysis (Weight Loss)

Objective: Determine the long-term Inhibition Efficiency (IE%) and Corrosion Rate (


).
Standard:  Adapted from ASTM G1-03  [1].
Materials
  • Specimens: Mild steel coupons (

    
     cm).
    
  • Media: 1.0 M HCl (prepared from analytical grade 37% HCl).

  • Inhibitor: BHDAC (98% purity).

  • Equipment: Analytical balance (

    
     mg), water bath, desiccator.
    
Workflow
  • Surface Preparation:

    • Abrade coupons with SiC paper (grades 400, 600, 800, 1200).

    • Degrease with acetone, wash with bidistilled water, and dry in warm air.

    • Weigh initial mass (

      
      ).
      
  • Immersion:

    • Prepare 100 mL acid solutions containing BHDAC at concentrations: 0 (Blank), 50, 100, 200, 500 ppm .

    • Suspend coupons using glass hooks or Teflon tape.

    • Maintain temperature at 25°C (±1°C) for 6 to 24 hours .

  • Post-Immersion Cleaning (Critical Step):

    • Remove coupons and rinse immediately with distilled water.

    • Immerse in Clarke’s Solution (20g Sb₂O₃ + 50g SnCl₂ in 1L conc. HCl) for 30 seconds to strip corrosion products without attacking the base metal [1].

    • Rinse with ethanol, dry, and weigh (

      
      ).
      
Calculations

Calculate the Corrosion Rate (


) in mm/year and Inhibition Efficiency (

):


Where:

  • 
     = Weight loss (g)
    
  • 
     = Surface area (cm²)[1]
    
  • 
     = Time (hours)[2]
    
  • 
     = Density of mild steel (7.86 g/cm³)
    


Experimental Protocol: Electrochemical Evaluation

Objective: Quantify kinetic parameters and adsorption isotherms using Electrochemical Impedance Spectroscopy (EIS) and Tafel Polarization.

Setup
  • Cell: Three-electrode Pyrex glass cell.

    • Working Electrode (WE): Mild steel embedded in epoxy (exposed area 1 cm²).

    • Counter Electrode (CE): Platinum foil or Graphite rod.

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.

  • Potentiostat: Gamry, Autolab, or equivalent.

Workflow Visualization

ElectrochemWorkflow Prep Electrode Polishing (Mirror Finish) OCP OCP Stabilization (30-60 mins) Prep->OCP EIS EIS Measurement (100 kHz - 10 mHz, 10mV amp) OCP->EIS Tafel Potentiodynamic Polarization (±250 mV vs OCP, 1 mV/s) EIS->Tafel Analysis Data Fitting (Randles Circuit / Tafel Extrapolation) Tafel->Analysis

Figure 2: Electrochemical measurement sequence.

Data Analysis Criteria
  • EIS (Nyquist Plots): Look for a depressed semicircle.[3] An increase in the diameter of the semicircle (Charge Transfer Resistance,

    
    ) with BHDAC concentration indicates effective inhibition.
    
    • Equivalent Circuit: Use a modified Randles circuit (

      
      ), where 
      
      
      
      is a Constant Phase Element representing the double-layer capacitance.
  • Tafel Polarization:

    • Determine Corrosion Current Density (

      
      ).[3]
      
    • Calculate Efficiency:

      
      .
      
    • Shift in

      
      :  If the shift is <85 mV, BHDAC is a mixed-type inhibitor  [2].
      

Typical Performance Data

The following table summarizes expected performance metrics for BHDAC in 1.0 M HCl at 25°C. Note: Values are representative of high-purity QACs in this class.

Concentration (ppm)Surface Coverage (

)
Inhibition Efficiency (%)Mechanism Note
0 (Blank) 0-Active Corrosion
50 0.65~65%Low surface coverage
100 0.82~82%Monolayer formation begins
200 0.91~91%Optimal adsorption
500 0.94~94%Saturation (CMC proximity)
Thermodynamic Insight
  • Adsorption Isotherm: BHDAC typically follows the Langmuir Isotherm (

    
    ).
    
  • Free Energy (

    
    ): 
    
    • Values around -20 kJ/mol indicate Physisorption.

    • Values approaching -40 kJ/mol indicate Chemisorption.

    • BHDAC usually exhibits

      
       to 
      
      
      
      kJ/mol, confirming a comprehensive mixed mode of adsorption [3].

Troubleshooting & Expert Tips

  • Solubility Limits: While the hydroxyethyl group improves solubility, high concentrations (>1000 ppm) in high-molarity acids may lead to micelle formation or precipitation. Always verify optical clarity of the solution.

  • Temperature Sensitivity: QACs are generally stable up to 60°C. Above this, desorption rates increase, and efficiency drops. For high-temperature applications (>80°C), consider blending with intensifiers like potassium iodide (KI) to induce synergistic adsorption.

  • Counter-Ion Effect: The chloride counter-ion in BHDAC is synergistic in HCl media. Do not substitute with bromide or sulfate variants without re-validating the isotherm, as the anion plays a role in bridging the cation to the metal surface.

References

  • ASTM International. (2003). Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens (G1-03). ASTM International. [Link]

  • Taleb, M., et al. (2021). "Study of the inhibition of corrosion of mild steel in a 1M HCl solution by a new quaternary ammonium surfactant." Moroccan Journal of Chemistry, 9(1). [Link]

  • Pan, J., et al. (2024).[4] "Synthesis of a new quaternary ammonium salt for efficient inhibition of mild steel corrosion in 15% HCl." Heliyon, 10(19). [Link]

  • Mobin, M., et al. (2013). "Study on the inhibition of mild steel corrosion by quaternary ammonium compounds in sulphuric acid medium." Research Journal of Recent Sciences, 2(4). [Link]

Sources

Application

High-performance liquid chromatography (HPLC) method for Benzyl(2-hydroxyethyl)dimethylammonium chloride

An Application Note and Protocol for the HPLC Analysis of Benzyl(2-hydroxyethyl)dimethylammonium chloride Authored by: A Senior Application Scientist Introduction: The Analytical Challenge of Quaternary Ammonium Compound...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the HPLC Analysis of Benzyl(2-hydroxyethyl)dimethylammonium chloride

Authored by: A Senior Application Scientist

Introduction: The Analytical Challenge of Quaternary Ammonium Compounds

Benzyl(2-hydroxyethyl)dimethylammonium chloride is a quaternary ammonium compound (QAC) characterized by a permanently positive-charged nitrogen atom. This molecular feature imparts valuable surfactant and antimicrobial properties, leading to its widespread use in pharmaceutical formulations, disinfectants, and personal care products. However, the inherent polarity and ionic nature of QACs present a significant challenge for their analytical determination by High-Performance Liquid Chromatography (HPLC). Traditional reversed-phase (RP) chromatography often struggles to achieve adequate retention for such polar analytes, leading to poor resolution from the solvent front. This application note presents a robust and reliable HPLC method for the quantitative analysis of Benzyl(2-hydroxyethyl)dimethylammonium chloride, addressing the common challenges associated with QAC analysis. We will explore a primary method utilizing mixed-mode chromatography, an advanced technique that offers superior retention and selectivity for polar and ionic compounds.

Method Selection Rationale: Overcoming Polarity with Mixed-Mode Chromatography

To address the retention challenges of Benzyl(2-hydroxyethyl)dimethylammonium chloride, a mixed-mode chromatographic approach is recommended. Mixed-mode chromatography (MMC) utilizes a stationary phase that incorporates both reversed-phase and ion-exchange functionalities.[1][2][3][4] This dual retention mechanism allows for the simultaneous interaction of the analyte's nonpolar regions (the benzyl group) and its charged quaternary amine group with the stationary phase. The result is enhanced retention and selectivity that is often superior to traditional reversed-phase or ion-exchange chromatography alone.[1][3] This approach also circumvents the need for ion-pairing reagents, which can be detrimental to column longevity and are often incompatible with mass spectrometry (MS) detection.[1][3]

An alternative, more traditional approach involves ion-pair reversed-phase chromatography. In this technique, an ion-pairing reagent, such as an alkyl sulfonate, is added to the mobile phase to form a neutral ion-pair with the positively charged analyte.[5][6][7] This increases the hydrophobicity of the analyte, thereby enhancing its retention on a standard C18 column. While effective, this method can suffer from long equilibration times and carryover effects.

For detection, the presence of the benzyl group in the analyte's structure allows for straightforward UV detection. However, for comprehensive analysis, especially for impurity profiling where potential impurities may lack a chromophore, a universal detector such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is highly recommended.[8][9][10][11][12][13][14][15] CAD, in particular, offers a consistent response for non-volatile analytes, making it an excellent choice for quantitative analysis.[8][9][13]

Primary Method: Mixed-Mode HPLC with UV and/or CAD Detection

This protocol details the analysis of Benzyl(2-hydroxyethyl)dimethylammonium chloride using a mixed-mode stationary phase.

Chromatographic Conditions
ParameterRecommended ConditionCausality and Field-Proven Insights
Column Mixed-Mode C18 with embedded ion-exchange groups (e.g., Thermo Scientific Acclaim Trinity P1, Waters Atlantis PREMIER BEH C18 AX)The C18 ligand provides reversed-phase retention for the benzyl moiety, while the embedded anion-exchange groups interact with the quaternary ammonium cation, ensuring robust retention without ion-pairing reagents.[1][3]
Mobile Phase A 20 mM Ammonium Acetate in Water, pH 4.5The ammonium acetate buffer provides the necessary ionic strength to facilitate the ion-exchange mechanism and control the silanol activity of the stationary phase.[16][17] The slightly acidic pH ensures consistent ionization of the analyte.
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier in reversed-phase and mixed-mode chromatography, providing good elution strength and compatibility with UV and MS detection.
Gradient 20% to 80% B over 15 minutesA gradient elution is employed to ensure the elution of any less polar impurities and to provide a sharp peak shape for the analyte.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm I.D. column, providing a good balance between analysis time and chromatographic efficiency.
Column Temperature 30 °CMaintaining a constant column temperature is crucial for reproducible retention times and peak shapes.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
UV Detector 210 nm and 254 nmThe benzyl group exhibits absorbance at these wavelengths. Monitoring at multiple wavelengths can aid in peak identification and purity assessment.[18]
CAD Detector (If available)Provides a universal mass-based detection for the analyte and any non-volatile impurities, complementing the selectivity of the UV detector.[8][9][13]
Experimental Workflow

experimental_workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis sp Standard Preparation: Accurately weigh and dissolve Benzyl(2-hydroxyethyl)dimethylammonium chloride in Mobile Phase A to a known concentration (e.g., 1 mg/mL). inj Injection: Inject 10 µL of the prepared standard or sample solution. sp->inj smp Sample Preparation: Dissolve the sample in Mobile Phase A to a similar concentration as the standard. smp->inj mp Mobile Phase Preparation: Prepare Mobile Phase A and B as per the specified conditions. Degas both mobile phases. col Separation: Mixed-Mode Column with gradient elution. mp->col inj->col det Detection: UV (210 nm, 254 nm) and/or CAD. col->det da Data Acquisition & Processing: Integrate peak areas and calculate concentration based on the standard. det->da

Caption: Experimental workflow for the HPLC analysis of Benzyl(2-hydroxyethyl)dimethylammonium chloride.

Step-by-Step Protocol
  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 20 mM solution of ammonium acetate in HPLC-grade water. Adjust the pH to 4.5 with acetic acid. Filter through a 0.45 µm membrane filter and degas.

    • Mobile Phase B: Use HPLC-grade acetonitrile. Degas before use.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of Benzyl(2-hydroxyethyl)dimethylammonium chloride reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with Mobile Phase A to obtain a stock solution of 1 mg/mL.

    • Prepare working standards by further dilution of the stock solution with Mobile Phase A to the desired concentrations (e.g., for linearity assessment).

  • Sample Solution Preparation:

    • Accurately weigh a quantity of the sample containing approximately 10 mg of Benzyl(2-hydroxyethyl)dimethylammonium chloride into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with Mobile Phase A.[19]

    • Filter the sample solution through a 0.45 µm syringe filter before injection if it contains particulates.

  • System Equilibration and Suitability:

    • Equilibrate the HPLC system with the initial mobile phase composition (20% B) for at least 30 minutes or until a stable baseline is achieved.

    • Perform at least five replicate injections of a working standard solution.

    • The system is deemed suitable for analysis if the relative standard deviation (RSD) of the peak area is less than 2.0%.

  • Analysis:

    • Inject the prepared standard and sample solutions into the HPLC system.

    • Acquire and process the chromatograms using appropriate data acquisition software.

  • Quantification:

    • Identify the peak corresponding to Benzyl(2-hydroxyethyl)dimethylammonium chloride in the sample chromatogram by comparing its retention time with that of the standard.

    • Calculate the concentration of the analyte in the sample using the peak area and the concentration of the standard.

Trustworthiness: A Self-Validating System

To ensure the trustworthiness and reliability of this method, a system suitability test must be performed before each analytical run. The key parameters to monitor are:

System Suitability ParameterAcceptance CriteriaRationale
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Ensures peak symmetry, which is crucial for accurate integration and quantification. Poor peak shape can indicate secondary interactions or column degradation.
Theoretical Plates (N) > 2000A measure of column efficiency. A high number of theoretical plates indicates a well-packed column and optimal chromatographic conditions.
Repeatability (RSD of Peak Area) ≤ 2.0% for 5 injectionsDemonstrates the precision of the analytical system.
Resolution (Rs) > 2.0 between the analyte and the closest eluting peakEnsures that the analyte peak is well-separated from any adjacent peaks, allowing for accurate quantification.

Logical Relationships in Method Development

method_development cluster_methods Chromatographic Approaches cluster_detectors Detectors Analyte Analyte Properties: Polar, Ionic (QAC) Challenge Analytical Challenge: Poor retention in RP-HPLC Analyte->Challenge Solution Solution: Enhance Retention Challenge->Solution MMC Mixed-Mode Chromatography (Reversed-Phase + Ion-Exchange) Solution->MMC Recommended IPRPC Ion-Pair RP-HPLC Solution->IPRPC Alternative Detection Detection Strategy MMC->Detection IPRPC->Detection UV UV-Vis (Chromophore present) Detection->UV Primary CAD_ELSD CAD/ELSD (Universal) Detection->CAD_ELSD Complementary/Alternative

Caption: Logical flow from analyte properties to the selection of chromatographic and detection methods.

Conclusion

The presented mixed-mode HPLC method provides a robust and reliable solution for the analysis of Benzyl(2-hydroxyethyl)dimethylammonium chloride. By leveraging the dual retention mechanism of a mixed-mode stationary phase, this method overcomes the challenges associated with the analysis of polar, ionic compounds, offering excellent retention, resolution, and peak shape without the need for ion-pairing reagents. The integration of a universal detector like CAD can further enhance the method's capability for comprehensive impurity profiling. This application note serves as a detailed guide for researchers, scientists, and drug development professionals, enabling them to implement a scientifically sound and validated HPLC method for this important compound.

References

  • SIELC Technologies. (n.d.). Separation of Dodecyl bis(2-hydroxyethyl) benzyl ammonium chloride on Newcrom R1 HPLC column. Retrieved from [Link]

  • Carlo Erba Reagents. (n.d.). Ion pair chromatography reagents. Retrieved from [Link]

  • Dixon, R. B., & Peterson, D. S. (2005). HPLC Analysis of Nonvolatile Analytes Using Charged Aerosol Detection. LCGC North America, 23(3), 242-250.
  • Journal of Chemical and Pharmaceutical Research. (2016). Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance. Retrieved from [Link]

  • García, M. A., et al. (2003). Analysis of Residual Products in Triethylbenzylammonium Chloride by HPLC. Study of the Retention Mechanism.
  • Taiwan Food and Drug Administration. (2015). Method of Test for Preservatives in Cosmetics (2). Retrieved from [Link]

  • Shimadzu. (n.d.). High Speed Analysis of Benzalkonium in Disinfectants. Retrieved from [Link]

  • Cantwell, F. F. (2010). Analysis of quaternary ammonium compounds in estuarine sediments by LC-ToF-MS: very high positive mass defects of alkylamine ions provide powerful diagnostic tools for identification and structural elucidation. Analytical and Bioanalytical Chemistry, 396(7), 2535-2546.
  • Stojanovic, B. J., et al. (2008). Analysis of quaternary ammonium and phosphonium ionic liquids by reversed-phase high-performance liquid chromatography with charged aerosol detection and unified calibration.
  • Chen, Y. C., et al. (2023). Analysis of Two Single and Three Double Long-Chain Quaternary Ammonium Compounds via Non-Aqueous Capillary Electrophoresis with Indirect Ultraviolet Detection. Molecules, 28(13), 5183.
  • Veeprho. (2020). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzyl(2-hydroxyethyl)dimethylammonium chloride. PubChem Compound Database. Retrieved from [Link]

  • Waters Corporation. (2023). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Toomey, A. B., et al. (1997). Analysis of Quaternary Ammonium Compounds by High Performance Liquid Chromatography with Evaporative Light Scattering Detection.
  • ResearchGate. (2024). How to detect and analyze compounds with little or no UV absorption in LC purification?. Retrieved from [Link]

  • Lemasson, E., et al. (2016). Mixed-Mode Chromatography—A Review. LCGC Europe, 29(9), 508-519.
  • Royal Society of Chemistry. (2015). Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • Semantic Scholar. (1997). Analysis of Quaternary Ammonium Compounds by High Performance Liquid Chromatography with Evaporative Light Scattering Detection. Retrieved from [Link]

  • ResearchGate. (2008). Sampling and Analysis of Quaternary Ammonium Compounds (QACs)Traces in Indoor Atmosphere. Retrieved from [Link]

  • Spectroscopy Online. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Retrieved from [Link]

  • Reach Separations. (n.d.). A comparison of CAD and ELSD as non-UV detection techniques. Retrieved from [Link]

  • PubMed. (2001). On-line ion-pair solid-phase extraction-liquid chromatography-mass spectrometry for the analysis of quaternary ammonium herbicides. Retrieved from [Link]

  • Chromatography Today. (n.d.). Evolution of Mixed-Mode Chromatography. Retrieved from [Link]

  • He, K., et al. (2021). LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine. Toxics, 9(11), 296.
  • Carl ROTH. (2021). Safety Data Sheet: Alkylbenzyl dimethyl ammonium chloride. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Benzyl(2-hydroxyethyl)dimethylammonium chloride

Welcome to the technical support guide for the purification of Benzyl(2-hydroxyethyl)dimethylammonium chloride. This resource is designed for researchers, scientists, and professionals in drug development who are working...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of Benzyl(2-hydroxyethyl)dimethylammonium chloride. This resource is designed for researchers, scientists, and professionals in drug development who are working with this quaternary ammonium salt. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the challenges of purifying this compound from a reaction mixture.

Introduction: The Challenge of Purity

Benzyl(2-hydroxyethyl)dimethylammonium chloride is a quaternary ammonium compound with a range of applications, including as a potential component in pharmaceutical formulations. Its synthesis, typically a quaternization reaction between 2-(dimethylamino)ethanol and benzyl chloride, can result in a variety of impurities. These can include unreacted starting materials, byproducts from side reactions, and degradation products. Achieving high purity is critical for ensuring the compound's efficacy, safety, and reproducibility in downstream applications.

This guide provides a structured approach to troubleshooting common purification issues and offers robust protocols to achieve the desired purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude Benzyl(2-hydroxyethyl)dimethylammonium chloride?

A1: The primary impurities often stem from the starting materials and the reaction conditions. Common contaminants include:

  • Unreacted Benzyl Chloride: Often used in excess to drive the reaction to completion.[1] It's a lachrymator and a toxic compound, making its removal crucial.[2][3]

  • Unreacted 2-(dimethylamino)ethanol: A tertiary amine that can be present if the reaction does not go to completion.[4]

  • Byproducts from Benzyl Chloride: Technical grade benzyl chloride can contain impurities like benzaldehyde, benzyl alcohol, toluene, and various chlorinated derivatives.[5][6][7] These can persist through the synthesis.

  • Side-Reaction Products: Depending on the reaction conditions, side reactions can lead to the formation of other quaternary ammonium salts or degradation products.

Q2: My purified product is a viscous oil or a sticky solid. How can I obtain a crystalline solid?

A2: The physical state of Benzyl(2-hydroxyethyl)dimethylammonium chloride can be sensitive to residual solvents and impurities. To obtain a crystalline solid, consider the following:

  • Solvent Selection for Recrystallization: Experiment with different solvent/anti-solvent systems. A good starting point is a polar solvent in which the compound is soluble at elevated temperatures (e.g., isopropanol, acetone) followed by the addition of a non-polar anti-solvent (e.g., diethyl ether, hexane) to induce precipitation.[8]

  • Drying: Ensure rigorous drying under high vacuum to remove all traces of solvent. Water is a common impurity that can lead to an oily product.

Q3: What analytical techniques are best for assessing the purity of my compound?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.[9][10][11]

  • High-Performance Liquid Chromatography (HPLC): An excellent method for separating and quantifying impurities, especially those present in small amounts.[5][12][13] A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a suitable buffer like ammonium acetate) is a common starting point.[14]

  • Thin-Layer Chromatography (TLC): A quick and effective way to monitor the progress of the purification. A common mobile phase for quaternary ammonium salts on silica gel is a mixture of dichloromethane, acetone, methanol, and water.[15]

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the purification of Benzyl(2-hydroxyethyl)dimethylammonium chloride.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield After Purification - Product loss during recrystallization due to high solubility in the chosen solvent. - Incomplete precipitation. - Adherence of the product to glassware.- Optimize the recrystallization solvent system. Use a minimal amount of the hot solvent to dissolve the crude product. - Cool the solution slowly and for a sufficient amount of time to maximize crystal formation. Consider placing it in a freezer. - Scrape the glassware thoroughly. A small amount of the recrystallization solvent can be used to rinse the flask and transfer the remaining product.
Persistent Oily or Gummy Product - Presence of residual solvents (especially water). - The compound may be hygroscopic. - Impurities are preventing crystallization.- Dry the product under high vacuum for an extended period, possibly with gentle heating. - Handle the purified product in a dry atmosphere (e.g., glove box or under an inert gas). - Attempt further purification steps like column chromatography or a different recrystallization solvent system.
Presence of Unreacted Benzyl Chloride in the Final Product - Inefficient removal during workup or purification.- Extraction: Wash the crude reaction mixture with a non-polar solvent like hexane or diethyl ether before further purification. Benzyl chloride is soluble in these solvents, while the quaternary ammonium salt is not.[16] - Recrystallization: Choose a solvent system where benzyl chloride remains in the mother liquor. - Vacuum: Apply high vacuum with gentle heating to remove volatile impurities like benzyl chloride.[16]
Discolored Product (Yellow or Brown) - Impurities from starting materials. - Degradation of the product due to excessive heat during reaction or purification. - Presence of colored byproducts.- Treat a solution of the crude product with activated charcoal before recrystallization.[17] - Ensure reaction and purification temperatures are controlled. - Column chromatography can be effective in removing colored impurities.
Broad or Unresolved Peaks in HPLC Analysis - Inappropriate mobile phase or column. - Co-elution of impurities with the main product.- Optimize the HPLC method. Adjust the mobile phase composition (e.g., gradient elution), pH, or try a different column stationary phase. - Consider using a mass spectrometer (LC-MS) to identify the co-eluting species.

Experimental Workflow and Protocols

Purification Workflow Diagram

PurificationWorkflow cluster_reaction Reaction Work-up cluster_purification Purification cluster_analysis Purity Analysis ReactionMixture Crude Reaction Mixture Extraction Liquid-Liquid Extraction (e.g., with Hexane) ReactionMixture->Extraction AqueousLayer Aqueous Layer containing Product Extraction->AqueousLayer Product OrganicLayer Organic Layer with Non-polar Impurities Extraction->OrganicLayer Impurities SolventRemoval Solvent Removal (Rotary Evaporation) AqueousLayer->SolventRemoval Recrystallization Recrystallization (e.g., Isopropanol/Ether) SolventRemoval->Recrystallization Filtration Filtration & Washing Recrystallization->Filtration Drying Drying under High Vacuum Filtration->Drying PureProduct Pure Benzyl(2-hydroxyethyl) dimethylammonium chloride Drying->PureProduct NMR NMR (¹H, ¹³C) PureProduct->NMR HPLC HPLC PureProduct->HPLC TLC TLC PureProduct->TLC

Caption: A typical workflow for the purification of Benzyl(2-hydroxyethyl)dimethylammonium chloride.

Detailed Protocol: Recrystallization

This protocol provides a general guideline for the recrystallization of Benzyl(2-hydroxyethyl)dimethylammonium chloride. The specific solvents and volumes may need to be optimized based on the scale of your reaction and the impurity profile.

Objective: To remove impurities by exploiting differences in solubility between the desired product and contaminants in a selected solvent system.

Materials:

  • Crude Benzyl(2-hydroxyethyl)dimethylammonium chloride

  • Isopropanol (or another suitable polar solvent like acetone)

  • Diethyl ether (or another suitable non-polar anti-solvent like hexane)

  • Erlenmeyer flask

  • Heating mantle or hot plate with a water bath

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Dissolution: Place the crude product in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of hot isopropanol while stirring until the solid is completely dissolved. The key is to use the smallest volume of hot solvent necessary to fully dissolve the compound.

  • Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Stir for 5-10 minutes, then remove the charcoal by hot filtration through a fluted filter paper or a pad of celite.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. The product should begin to crystallize. To enhance crystallization, you can scratch the inside of the flask with a glass rod at the liquid-air interface.

  • Inducing Precipitation: Once the solution has reached room temperature, slowly add diethyl ether while stirring until the solution becomes cloudy. This indicates that the product is precipitating out of the solution.

  • Complete Crystallization: Place the flask in an ice bath for at least 30 minutes to maximize the yield of the crystalline product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.

  • Drying: Transfer the purified crystals to a clean, pre-weighed container and dry them under high vacuum to a constant weight.

Purity Assessment: A Deeper Dive

Ensuring the purity of your final product is a critical step. Here's a closer look at the key analytical techniques:

¹H NMR Spectroscopy

The ¹H NMR spectrum of Benzyl(2-hydroxyethyl)dimethylammonium chloride should show characteristic peaks for the benzyl, ethyl, and methyl protons. The integration of these peaks should correspond to the number of protons in each group. Impurities will present as additional peaks in the spectrum. For example, residual benzyl chloride would show distinct aromatic and benzylic protons at different chemical shifts than the product.

HPLC Analysis

A well-developed HPLC method can provide quantitative data on the purity of your compound. A typical method might involve:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of water (with 0.1% formic acid or an ammonium acetate buffer) and acetonitrile.

  • Detection: UV detection at a wavelength where the benzyl group absorbs (e.g., 220 nm).[12]

The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

References

  • Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode-Array Detection. (2006). Journal of Liquid Chromatography & Related Technologies. [Link]

  • Method of purifying quaternary alkyl ammonium salt and quaternary alkyl ammonium salt. (2007).
  • Method for production of alkyldimethyl(benzyl)ammonium chlorides. (2004).
  • Preparation method of benzyltriethylammonium chloride. (2014).
  • Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance. (2015). Journal of Chemical and Pharmaceutical Research. [Link]

  • Making Benzyl Chloride. (2016). YouTube. [Link]

  • Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. (2006). Journal of Liquid Chromatography & Related Technologies. [Link]

  • Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. (2006). PubMed. [Link]

  • Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. (2019). Molecules. [Link]

  • Method for producing alkyldimethylbenzylammonium chlorides. (2005).
  • Making Benzyl Chloride A Useful Chemical. (2022). YouTube. [Link]

  • Synthesis of N,N-bis(2-hydroxyethyl)benzyl amine. (n.d.). PrepChem.com. [Link]

  • Method of purifying an impure quaternary ammonium salt by addition of an epoxide. (1969).
  • Separation of Dodecyl bis(2-hydroxyethyl) benzyl ammonium chloride on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

  • Benzyl(2-hydroxyethyl)dimethylammonium chloride. (n.d.). PubChem. [Link]

  • Recovery and purification of ionic liquids from solutions: a review. (2017). RSC Advances. [Link]

  • Ionic liquids are viscus in nature , how to purify ? (2018). ResearchGate. [Link]

  • Mass Spectrometry of Benzyl 2-Hydroxyethyl Oligosulfides, Dibenzyl di- and tri-Sulfides, Benzyl Phthalimido Disulfides, and Related Compounds. (1987). Phosphorus and Sulfur and the Related Elements. [Link]

  • Quaternary ammonium salt purification. (2023). Reddit. [Link]

  • High Speed Analysis of Benzalkonium in Disinfectants. (n.d.). Shimadzu. [Link]

  • Recovery and purification of ionic liquids from solutions: a review. (2017). RSC Publishing. [Link]

  • Quantitation and Purification of Quaternary Ammonium Compounds From Halophyte Tissue. (1981). Plant Physiology. [Link]

  • Purification of Ionic Liquid Solvents in a Self-Optimizing, Continuous Microfluidic Process via Extraction of Metal Ions and Phase Separation. (2023). ACS Sustainable Chemistry & Engineering. [Link]

  • 1 H-NMR Spectra of Benzyl-triethyl-ammonium chloride in D 2 O at RT. (2015). ResearchGate. [Link]

  • Purification of Imidazolium Ionic Liquids for Spectroscopic Applications. (2005). Chemical Physics Letters. [Link]

Sources

Optimization

Technical Support Center: Precision Control in Benzylation Reactions

Mission Statement: This hub provides advanced troubleshooting and protocol optimization for researchers encountering selectivity issues in benzylation chemistry. Our goal is to eliminate common byproducts—specifically po...

Author: BenchChem Technical Support Team. Date: February 2026

Mission Statement: This hub provides advanced troubleshooting and protocol optimization for researchers encountering selectivity issues in benzylation chemistry. Our goal is to eliminate common byproducts—specifically polyalkylation in amines, C-alkylation in phenols, and dibenzyl ether formation—through mechanistic understanding and process control.

Module 1: N-Benzylation (Preventing Polyalkylation)

The Issue: Direct alkylation of primary amines with benzyl halides (


) often results in a mixture of mono-, di-, and quaternary ammonium salts. This occurs because the introduced benzyl group donates electron density (inductive effect), making the secondary amine product more nucleophilic than the starting primary amine.

The Solution: Abandon direct alkylation in favor of Reductive Amination . This pathway proceeds via an imine intermediate, which is strictly mono-functional before reduction, effectively "locking" the stoichiometry.

Protocol: Mono-N-Benzylation via Reductive Amination

Target: Selective formation of secondary amines.

Reagents:

  • Primary Amine (1.0 equiv)

  • Benzaldehyde (1.0–1.1 equiv)

  • Sodium Triacetoxyborohydride (

    
    ) (1.4 equiv)
    
  • Solvent: 1,2-Dichloroethane (DCE) or THF[1]

Step-by-Step:

  • Imine Formation: Dissolve amine and benzaldehyde in DCE under

    
    . Stir for 30–60 minutes at room temperature. Note: If the amine is a salt, add 1.0 equiv of 
    
    
    
    .
  • Reduction: Add

    
     in one portion. The mild nature of this hydride reduces the imine faster than the aldehyde, preventing direct reduction of the starting material.
    
  • Quench: After 2–4 hours (monitor by TLC), quench with saturated aqueous

    
    .
    
  • Extraction: Extract with DCM, dry over

    
    , and concentrate.
    

Decision Logic: Amine Alkylation Strategy

N_Benzylation_Logic Start Substrate: Primary Amine Method Choose Method Start->Method Direct Direct Alkylation (Bn-Br/Base) Method->Direct Avoid if possible Reductive Reductive Amination (PhCHO/Hydride) Method->Reductive Preferred Route Result_Direct Result: Mixture (Mono + Di + Quat) Risk: Runaway Alkylation Direct->Result_Direct Result_Reductive Result: Selective Mono-Benzylation Mechanism: Imine Intermediate Reductive->Result_Reductive

Caption: Decision matrix for N-benzylation. Reductive amination breaks the cycle of increasing nucleophilicity.

Module 2: O-Benzylation (Phenols & Ambident Nucleophiles)

The Issue: Phenolates are ambident nucleophiles , possessing two reactive sites: the oxygen (hard nucleophile) and the ortho/para carbons (soft nucleophiles).

  • Symptom A (C-Alkylation): Formation of benzyl-substituted aromatic rings instead of ethers.

  • Symptom B (Dibenzyl Ether): Hydrolysis of the benzyl halide reagent leads to benzyl alcohol, which reacts with remaining benzyl halide to form

    
    .
    

The Solution: Control the Solvent Dielectric and Base Strength .

Mechanistic Insight: Solvent Control
  • Polar Aprotic Solvents (DMF, DMSO, Acetone): Solvate the cation (

    
    , 
    
    
    
    ) but leave the phenoxide anion "naked" and highly reactive at the Oxygen center. Favors O-Alkylation.
  • Protic Solvents (Water, Alcohols, TFE): Form hydrogen bonds with the phenoxide oxygen, shielding it. This forces the electrophile to attack the Carbon ring. Favors C-Alkylation.

Protocol: Clean Williamson Ether Synthesis (O-Benzylation)

Target: Prevention of C-alkylation and Dibenzyl Ether byproduct.

Reagents:

  • Phenol substrate (1.0 equiv)

  • Benzyl Bromide (1.05 equiv) — Do not use large excess.

  • 
     (2.0 equiv) — Mild base prevents hydrolysis.
    
  • Solvent: Acetone (reagent grade, dry) or DMF.

Step-by-Step:

  • Deprotonation: Dissolve phenol in Acetone. Add

    
    . Stir for 15 min.
    
  • Addition: Add Benzyl Bromide dropwise. Crucial: Rapid addition can locally increase concentration and promote side reactions.

  • Reflux: Heat to mild reflux (approx. 56°C for acetone) for 4–12 hours.

  • Workup: Filter off inorganic salts (

    
    , Excess 
    
    
    
    ). Concentrate filtrate.[2]

Data: Solvent Effects on Regioselectivity

Solvent TypeExamplesInteraction with PhenoxideMajor Product
Polar Aprotic DMF, DMSO, AcetoneCation Solvation OnlyO-Benzylated (Ether)
Protic Water, Methanol, TFEH-Bonding to OxygenC-Benzylated (Ring)
Non-Polar Toluene, BenzeneIon-Pairing (Tight)Mixed / Slow Reaction
Module 3: Acid-Sensitive & Neutral Benzylation

The Issue: Substrates sensitive to basic conditions (e.g., esters, racemizable centers) cannot survive Williamson conditions. The Solution: Use Benzyl Trichloroacetimidate (Acid-Catalyzed) or Dudley Reagents (Neutral/Thermal).

Protocol: Benzyl Trichloroacetimidate Method

Target: Base-sensitive substrates.[3][4]

Reagents:

  • Alcohol Substrate[3][4][5][6][7][8][9]

  • Benzyl Trichloroacetimidate (BTCA)

  • Catalyst: Triflic acid (

    
    ) or 
    
    
    
    (catalytic amount)
  • Solvent: Cyclohexane/DCM (2:1)

Troubleshooting BTCA:

  • Byproduct: Trichloroacetamide (

    
    ).
    
  • Removal: This byproduct is solid and often precipitates.[2] Filter it out. If soluble, it can be separated via column chromatography (it is much more polar than the benzyl ether).

  • Rearrangement Risk: If heated without substrate, BTCA rearranges to N-benzyl-trichloroacetamide. Keep reaction temperature low (0°C to RT).

Dudley Reagent Pathway

Dudley_Mechanism Reagent Dudley Reagent (Bn-OPT) Heat Heat (Thermal Activation) Reagent->Heat Byproduct HOP (Pyridone byproduct) Easy Removal Reagent->Byproduct Intermediate Benzyl Cation (Transient Species) Heat->Intermediate S_N1-like Product Benzyl Ether (R-OBn) Intermediate->Product + Alcohol Alcohol Substrate (R-OH)

Caption: The Dudley Reagent (Bn-OPT) generates a reactive benzyl cation thermally, avoiding harsh acids or bases.[6]

FAQ: Advanced Troubleshooting

Q1: I am seeing significant amounts of Dibenzyl Ether (


) in my NMR. Why? 
A:  This is a hydrolysis artifact.[2] It happens when Hydroxide (

) attacks Benzyl Bromide to form Benzyl Alcohol, which then competes with your substrate.
  • Fix: Switch from

    
     to 
    
    
    
    or
    
    
    . Ensure solvents are anhydrous. Use strict 1:1 stoichiometry of Benzyl Bromide.

Q2: My phenol is C-benzylating despite using


. 
A:  Check your solvent. Are you using wet acetone or an alcohol?
  • Fix: Switch to anhydrous DMF or DMSO. These solvents solvate the potassium cation effectively, leaving the phenoxide oxygen "naked" and kinetically dominant for

    
     attack.
    

Q3: Can I benzylating a tertiary amine to form a quaternary salt intentionally? A: Yes. This is the one case where direct alkylation is preferred. Use a strong solvent like Acetonitrile and excess Benzyl Bromide. However, for preventing this, see Module 1.

References
  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996.[1]

  • Poon, K. W. C., & Dudley, G. B. "Mix-and-Heat Benzylation of Alcohols Using a Bench-Stable Pyridinium Salt."[4] Journal of Organic Chemistry, 2006.[4]

  • Eckenberg, P., et al. "A Useful Application of Benzyl Trichloroacetimidate for the Benzylation of Alcohols." Tetrahedron, 1993.

  • Kornblum, N., et al. "The Mechanism of the Reaction of Silver Nitrite with Alkyl Halides. The Contrasting Reactions of Silver and Alkali Metal Salts." Journal of the American Chemical Society, 1955. (Foundational text on Ambident Nucleophiles).

  • BenchChem Technical Support. "Prevention of Dibenzyl-Substituted Byproduct Formation." BenchChem Support Hub, 2025.

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis: Benzalkonium Chloride vs. Benzyl(2-hydroxyethyl)dimethylammonium Chloride

This guide provides a comparative technical analysis of Benzalkonium Chloride (BKC) and Benzyl(2-hydroxyethyl)dimethylammonium Chloride (BHDAC) . While BKC is the industry-standard "gold hammer" for broad-spectrum disinf...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of Benzalkonium Chloride (BKC) and Benzyl(2-hydroxyethyl)dimethylammonium Chloride (BHDAC) .

While BKC is the industry-standard "gold hammer" for broad-spectrum disinfection, BHDAC represents a functionalized, hydrophilic variant often used in niche surface modifications (e.g., textiles) or as a phase-transfer catalyst. The comparison highlights the critical trade-off between antimicrobial potency (driven by lipophilicity) and physicochemical utility (driven by the hydroxyethyl group).

[1][2]

Executive Summary: The Potency vs. Utility Trade-Off[1]
  • Benzalkonium Chloride (BKC): A mixture of alkylbenzyldimethylammonium chlorides (C12–C16). It is a potent, membrane-disrupting biocide used in clinical disinfection.[1] Its high lipophilicity ensures deep membrane penetration but causes significant cytotoxicity and skin irritation.[1]

  • Benzyl(2-hydroxyethyl)dimethylammonium Chloride (BHDAC): A specific quaternary ammonium compound (QAC) containing a hydroxyethyl group and a benzyl group, typically lacking the long alkyl chain (C12+) of BKC. It exhibits significantly lower antimicrobial potency than BKC due to insufficient hydrophobicity.[1] However, it offers superior water solubility, reduced foaming, and is used as an antistatic agent, textile finisher, or leveling agent where aggressive biocidal activity is secondary to surface compatibility.

Chemical Identity & Physicochemical Properties

The fundamental difference lies in the hydrophobic tail .[1] BKC possesses a long alkyl chain essential for bacterial cell wall intercalation.[1] BHDAC replaces this long chain (or modifies the head group) with a hydroxyethyl moiety, shifting the molecule towards hydrophilicity.

FeatureBenzalkonium Chloride (BKC) Benzyl(2-hydroxyethyl)dimethylammonium Chloride (BHDAC)
CAS Number 8001-54-5 (Mixture)10328-34-4 (Specific)
Structure N-Alkyl (C12-16) + N-Benzyl + 2 MethylsN-Benzyl + N-(2-hydroxyethyl) + 2 Methyls
Hydrophobicity High (Critical for lysis)Low (Benzyl is the only hydrophobic group)
Solubility Soluble in water/alcohol; foams heavily.Highly water-soluble; lower foaming.[1]
Primary Mechanism Membrane Lysis (Surfactant action).[1]Weak Electrostatic Binding / Phase Transfer.[1]
Primary Use Disinfectant, Preservative.[2][1][3][4][5][6]Textile Leveling, Antistatic, Synthesis Intermediate.[1][7]
Antimicrobial Efficacy: The Structure-Activity Relationship (SAR)[1][4]

The antimicrobial activity of QACs is governed by the "Cut-off Effect," where optimal activity occurs at a chain length of C12–C16.

Benzalkonium Chloride (High Potency)

BKC acts as a cationic surfactant.[1] The positively charged nitrogen attracts the negatively charged bacterial cell wall, and the long alkyl tail (C12-C16) intercalates into the lipid bilayer, causing leakage of cytosolic contents and cell death.

  • Target: Gram(+), Gram(-), Enveloped Viruses, Fungi.

  • MIC (S. aureus): ~1–10 ppm.[1]

BHDAC (Low to Moderate Potency)

BHDAC lacks the long alkyl chain required for deep membrane penetration.[1] The benzyl group provides some lipophilicity, but it is insufficient to disrupt the membrane effectively compared to a C12 chain.

  • Effect of Hydroxyethyl Group: The introduction of a polar hydroxyethyl group (

    
    ) reduces the charge density and increases hydration around the headgroup. This hinders the molecule's ability to partition into the hydrophobic bacterial membrane.[1]
    
  • Niche Activity: BHDAC is often used in textile applications (e.g., antiviral fabrics) where it binds to fibers and provides a static charge that repels or loosely binds microbes, rather than lysing them outright.

  • MIC (S. aureus): Likely >500–1000 ppm (unless modified with a longer chain).[1]

Mechanism Visualization

G cluster_0 Benzalkonium Chloride (BKC) cluster_1 Benzyl(2-hydroxyethyl)dimethylammonium Cl (BHDAC) BKC_Struct Structure: Long Alkyl Chain (C12-16) BKC_Action Mechanism: Deep Membrane Intercalation BKC_Struct->BKC_Action Hydrophobic Drive BKC_Result Result: Cell Lysis (Bactericidal) BKC_Action->BKC_Result Comparison Potency Comparison BKC_Result->Comparison High Potency BHDAC_Struct Structure: Benzyl + Hydroxyethyl (No C12) BHDAC_Action Mechanism: Surface Adsorption / Electrostatic BHDAC_Struct->BHDAC_Action Hydrophilic Nature BHDAC_Result Result: Bacteriostatic / Antistatic BHDAC_Action->BHDAC_Result BHDAC_Result->Comparison Low Potency

Figure 1: Mechanistic divergence between BKC (membrane lysis) and BHDAC (surface adsorption).

Toxicity and Safety Profile

A major driver for investigating hydroxyethyl-QACs is the reduction of toxicity.[1]

  • Cytotoxicity: BKC is known to be cytotoxic to mammalian cells (e.g., corneal epithelial cells) at concentrations as low as 0.01%.[1] The long alkyl chain disrupts mammalian membranes indiscriminately.[1]

  • Reduced Irritation (BHDAC): The hydroxyethyl group in BHDAC makes the molecule "softer." It reduces the critical micelle concentration (CMC) dynamics and lowers the aggressiveness of membrane interaction. This makes BHDAC-like structures (or their derivatives like Benzoxonium) more suitable for mucosal contact or leave-on applications, albeit at the cost of antimicrobial power.

Experimental Protocols for Comparative Validation

To objectively compare these compounds, you must control for the lack of an alkyl chain in BHDAC.

Experiment A: Minimum Inhibitory Concentration (MIC)

Purpose: Determine the baseline antimicrobial potency.[1]

  • Strains: S. aureus (ATCC 6538) and E. coli (ATCC 11229).[1]

  • Preparation:

    • Prepare 10,000 ppm stock solutions of BKC and BHDAC in deionized water.

    • Perform serial 2-fold dilutions in Mueller-Hinton Broth (Range: 1000 ppm down to 0.5 ppm).

  • Inoculation: Add

    
     CFU/mL bacterial suspension to each well.
    
  • Incubation: 37°C for 24 hours.

  • Readout: Visual turbidity.

    • Expected Result: BKC MIC ~4 ppm; BHDAC MIC >500 ppm.[1]

Experiment B: Hydrophobicity Assay (Partition Coefficient)

Purpose: Validate why BHDAC is less effective (proving the SAR hypothesis).

  • System: Octanol-Water partition system.

  • Method:

    • Mix equal volumes of 1-octanol and water containing 0.1% of the test compound (BKC or BHDAC).

    • Vortex for 5 minutes; allow phases to separate (or centrifuge).

    • Measure the concentration of QAC in the water phase using UV-Vis spectroscopy (Benzyl peak ~262 nm).

  • Calculation:

    
    .[1]
    
  • Interpretation: BKC will show higher

    
     (partitions to octanol).[1] BHDAC will remain largely in the water phase, correlating with its inability to penetrate bacterial lipid bilayers.[1]
    
Experiment C: Surface Binding (Zeta Potential Shift)

Purpose: Demonstrate BHDAC's utility as a surface modifier (e.g., for textiles) despite low killing power.[1]

  • Substrate: Negatively charged silica beads or cotton swatches.[1]

  • Treatment: Expose substrate to 100 ppm of BKC or BHDAC for 10 minutes. Wash with water.[1]

  • Measurement: Measure Zeta Potential (

    
    ) of the substrate.[1]
    
  • Expectation: Both will shift

    
     from negative to positive. BHDAC may show a more stable hydration layer (less hydrophobic recovery), useful for antistatic applications.[1]
    
References
  • Merchel Piovesan Pereira, B., & Tagkopoulos, I. (2019).[1] Benzalkonium Chlorides: Uses, Regulatory Status, and Microbial Resistance.[1] Applied and Environmental Microbiology, 85(13).[1]

  • Torosyan, G. H., & Hovhannisyan, N. R. (2018).[1][8] The bactericidal activity of quaternary ammonium salts with 2-hydroxyethyl group. MOJ Bioorganic & Organic Chemistry, 2(4), 176–177.[8] (Establishes that hydroxyethyl QACs require long alkyl chains for peak activity).

  • Tischer, M., et al. (2012).[1] Quaternary ammonium salts: Structure-activity relationships and their potential as antimicrobials. ChemMedChem. (General SAR reference for QACs).

  • PubChem. (n.d.).[1] Benzyl(2-hydroxyethyl)dimethylammonium chloride (Compound Summary).

Sources

Comparative

Technical Guide: Cross-Resistance of Bacteria to Benzyl(2-hydroxyethyl)dimethylammonium Chloride (BHDAC) and Antibiotics

Executive Summary Benzyl(2-hydroxyethyl)dimethylammonium chloride (BHDAC) is a cationic surfactant belonging to the Quaternary Ammonium Compound (QAC) class. While structurally distinct due to the hydroxyethyl moiety, it...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzyl(2-hydroxyethyl)dimethylammonium chloride (BHDAC) is a cationic surfactant belonging to the Quaternary Ammonium Compound (QAC) class. While structurally distinct due to the hydroxyethyl moiety, it shares the core pharmacophore of Benzalkonium Chloride (BAC). This guide analyzes the critical phenomenon of cross-resistance , where bacterial exposure to sub-lethal concentrations of BHDAC selects for mechanisms—primarily efflux pump overexpression—that simultaneously confer resistance to clinically relevant antibiotics.

Key Insight: The primary driver of this cross-resistance is not direct chemical degradation, but the upregulation of non-specific Multidrug Resistance (MDR) efflux pumps (e.g., MexAB-OprM, AcrAB-TolC, QacA) which recognize both the amphiphilic structure of BHDAC and the hydrophobic domains of antibiotics like Ciprofloxacin and Tetracycline.

Chemical Profile & Structural Context[1][2][3]

To understand the resistance mechanism, one must first understand the agent. BHDAC functions as a membrane-active agent.

FeatureDescription
Compound Benzyl(2-hydroxyethyl)dimethylammonium chloride
Class Quaternary Ammonium Compound (QAC)
Mechanism of Action Adsorption to the bacterial cell wall, intercalation into the cytoplasmic membrane, leakage of intracellular components, and protein denaturation.
Structural Relevance The cationic head group (

) targets the negatively charged bacterial surface. The hydrophobic alkyl tail penetrates the lipid bilayer.
Cross-Resistance Risk High. The amphiphilic nature mimics many antibiotics, triggering "broad-spectrum" defense systems.

Mechanism of Cross-Resistance

The development of cross-resistance is a deterministic biological response to sub-lethal stress. It follows a specific signaling cascade.

The Efflux Pump Connection

Bacteria do not "learn" to degrade BHDAC; they learn to eject it. The genes encoding these pumps are often located on plasmids or integrons that also carry specific antibiotic resistance genes (co-resistance), or the pump itself is non-specific (cross-resistance).

  • Gram-Negative (Pseudomonas, E. coli): Exposure triggers the RND (Resistance-Nodulation-Division) family pumps. For example, the MexAB-OprM system in P. aeruginosa extrudes BHDAC, but also

    
    -lactams and fluoroquinolones.
    
  • Gram-Positive (Staphylococcus): The QacA/B genes encode Major Facilitator Superfamily (MFS) pumps. These are proton-motive force driven pumps that eject cationic lipophilic dyes and QACs.

Visualization: The Cross-Resistance Pathway

The following diagram illustrates the cellular logic flow from BHDAC exposure to Antibiotic failure.

CrossResistanceMechanism Exposure Sub-lethal BHDAC Exposure Stress Membrane Stress & ROS Generation Exposure->Stress Intercalation Regulator Transcriptional Regulator Activation (e.g., SoxS, MarA, QacR) Stress->Regulator Signal Transduction PumpExpr Upregulation of Efflux Pumps (MexAB-OprM, AcrAB-TolC, QacA) Regulator->PumpExpr Promoter Binding Porin Downregulation of Porins (Reduced Permeability) Regulator->Porin Repression Outcome1 Ejection of BHDAC (Biocide Resistance) PumpExpr->Outcome1 Active Transport Outcome2 Ejection of Antibiotics (Fluoroquinolones, Tetracyclines) PumpExpr->Outcome2 Substrate Overlap Porin->Outcome1 Porin->Outcome2

Caption: Figure 1.[1] Mechanistic pathway showing how BHDAC exposure triggers generalized defense systems (Efflux and Porin changes) that inadvertently confer resistance to structurally unrelated antibiotics.

Comparative Performance Guide

This section provides an objective comparison of resistance profiles. Data is synthesized from studies on structurally homologous QACs (BAC/DDAC) which serve as the predictive model for BHDAC due to shared pharmacophores.

Resistance Correlation Matrix

The following table highlights the Fold Change in Minimum Inhibitory Concentration (MIC) for antibiotics after bacteria are adapted to QACs.

Antibiotic ClassSpecific DrugCross-Resistance Risk with BHDACMechanism of Overlap
Fluoroquinolones CiprofloxacinCritical (>32x MIC increase) Both are substrates for RND efflux pumps (e.g., AcrAB).
Ansamycins RifampicinHigh (>10x MIC increase) Hydrophobic entry channel overlap; membrane permeability changes.
Tetracyclines TetracyclineModerate (4-8x MIC increase) Shared efflux via MFS transporters (Tet pumps often co-regulated).

-Lactams
AmpicillinVariable Primarily driven by porin downregulation (OmpF/C) rather than just efflux.
Aminoglycosides GentamicinLow Uptake is energy-dependent; less overlap with hydrophobic QAC efflux systems.
BHDAC vs. Alternative Biocides

How does BHDAC compare to other agents in inducing this resistance?

  • BHDAC vs. Chlorhexidine: Chlorhexidine induces resistance more slowly but selects for different efflux pumps (CepA). BHDAC resistance is more likely to cross-react with Fluoroquinolones.

  • BHDAC vs. Oxidizers (Peroxides): Oxidizers cause non-specific damage (radical attack) and rarely trigger specific efflux pumps. Recommendation: Rotate BHDAC with oxidative biocides to break the resistance cycle.

Experimental Protocol: Adaptive Laboratory Evolution (ALE)

To verify cross-resistance in your specific strain, you must perform an ALE experiment. This protocol is designed to force evolution under controlled stress.[2]

Materials
  • Strain: Wild-type E. coli K-12 or P. aeruginosa PAO1.

  • Media: Mueller-Hinton Broth (cation-adjusted).

  • Agent: Analytical grade BHDAC.

  • Control: Antibiotic of interest (e.g., Ciprofloxacin).[3]

Step-by-Step Workflow

Scientific Integrity Note: Do not use a fixed concentration. You must use a gradient to allow the bacteria to survive and mutate.

  • MIC Determination (Day 0): Determine the baseline MIC of BHDAC and the Antibiotic for the wild-type strain using the broth microdilution method (CLSI standards).

  • Sub-lethal Exposure: Inoculate bacteria into broth containing BHDAC at 0.5x MIC . Incubate at 37°C for 24 hours.

  • Serial Passage (Days 1-21):

    • Transfer the culture growing at the highest concentration to a new series of tubes.

    • Increase BHDAC concentration incrementally (e.g., 1.0x, 1.5x, 2.0x current MIC).

    • Repeat daily for 21 days or until resistance plateaus.

  • Stability Check: Pass the adapted strain in drug-free media for 5 days. If resistance persists, it is genetic (mutation); if it reverts, it is phenotypic (adaptation).

  • Cross-Resistance Testing: Take the BHDAC-adapted strain and determine the new MIC for the Antibiotic.

Visualization: ALE Workflow

ALEProtocol cluster_cycle Daily Cycle (21 Days) Start Wild Type Strain (Day 0) Step1 Determine Baseline MIC (BHDAC & Antibiotic) Start->Step1 Step2 Inoculate at 0.5x BHDAC MIC Step1->Step2 Passage Select Highest Growth Step2->Passage Increase Increase Conc. (1.2x - 1.5x step) Passage->Increase Increase->Passage Repeat Test Test Antibiotic MIC on Adapted Strain Increase->Test End of Study

Caption: Figure 2. Adaptive Laboratory Evolution (ALE) workflow for generating and validating BHDAC-resistant strains to test for antibiotic cross-resistance.

References

  • Buffet-Bataillon, S., et al. (2012).[3] "Molecular mechanisms of higher MICs of antibiotics and quaternary ammonium compounds for Escherichia coli isolated from bacteraemia." Journal of Antimicrobial Chemotherapy. Link

  • Tezel, U., & Pavlostathis, S. G. (2015). "Quaternary ammonium disinfectants: microbial adaptation, degradation and ecology." Current Opinion in Biotechnology. Link

  • Webber, M. A., et al. (2015). "Parallel evolutionary pathways to antibiotic resistance selected by biocide exposure." Journal of Antimicrobial Chemotherapy. Link

  • Wassenaar, T. M., et al. (2015).[3] "Review and phylogenetic analysis of qac genes that reduce susceptibility to quaternary ammonium compounds in Staphylococcus species." European Journal of Microbiology and Immunology.[3] Link

  • Slipski, C. J., et al. (2018). "Characterization of the Efflux Transporters of Pseudomonas aeruginosa Responsible for Quaternary Ammonium Compound Resistance." Frontiers in Microbiology. Link

Sources

Validation

A Comparative Guide to the Quantitative Analysis of Impurities in Commercial Benzyl(2-hydroxyethyl)dimethylammonium Chloride

For Researchers, Scientists, and Drug Development Professionals Introduction: The Criticality of Impurity Profiling Benzyl(2-hydroxyethyl)dimethylammonium chloride, a quaternary ammonium compound (QAC), finds application...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Impurity Profiling

Benzyl(2-hydroxyethyl)dimethylammonium chloride, a quaternary ammonium compound (QAC), finds applications in various pharmaceutical and industrial settings. The purity of this compound is paramount, as even trace amounts of impurities can impact its efficacy, safety, and stability.[1] Impurities can originate from starting materials, by-products of synthesis, degradation products, or residual solvents.[1][2] Therefore, robust and validated analytical methods are essential for the comprehensive characterization and quantification of these impurities.

This guide will compare the primary analytical techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Titrimetric methods. We will delve into the principles of each technique, provide detailed experimental protocols, and present a comparative analysis to aid in method selection.

Understanding the Impurity Landscape

The synthesis of Benzyl(2-hydroxyethyl)dimethylammonium chloride typically involves the quaternization of 2-(dimethylamino)ethanol with benzyl chloride. Consequently, common impurities are often related to the starting materials and side reactions.

Potential Impurities Include:

  • Starting Materials:

    • Unreacted Benzyl Chloride

    • Unreacted 2-(Dimethylamino)ethanol

  • By-products and Degradants:

    • Benzaldehyde

    • Benzyl alcohol

    • Toluene

    • Chloro-derivatives of toluene (e.g., α,α-dichlorotoluene)

    • Dibenzyl ether[2][3]

  • Residual Solvents: Volatile organic compounds used during synthesis and purification.[1]

High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Impurities

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for the quantification of many potential impurities in Benzyl(2-hydroxyethyl)dimethylammonium chloride.[1]

The Causality Behind HPLC Method Selection

A reversed-phase HPLC method is generally the preferred approach. The non-polar stationary phase (e.g., C18) effectively retains the benzyl-containing impurities, allowing for their separation from the more polar active pharmaceutical ingredient (API). The choice of mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is critical for achieving optimal separation. The ionic nature of the API and some impurities may necessitate the use of ion-pairing reagents to improve retention and peak shape.[4]

Experimental Protocol: Reversed-Phase HPLC with UV Detection

This protocol is a representative method adapted from established analytical procedures for similar compounds.[3][5][6]

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 10mM Ammonium acetate buffer, pH 5.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Linear gradient to 40% A, 60% B

    • 20-25 min: Hold at 40% A, 60% B

    • 25-26 min: Linear gradient to 95% A, 5% B

    • 26-30 min: Hold at 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm for simultaneous detection of aromatic impurities.[5]

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 100 mg of the Benzyl(2-hydroxyethyl)dimethylammonium chloride sample.

  • Dissolve the sample in 10 mL of the initial mobile phase (95% A, 5% B) to a final concentration of 10 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection (220 nm) separate->detect integrate Peak Integration detect->integrate quantify Quantification (External Standard) integrate->quantify

Caption: HPLC analysis workflow for impurities.

Alternative HPLC Technique: Ion-Pair Chromatography

For enhanced retention and improved peak shape of the quaternary ammonium compound itself and any ionic impurities, ion-pair chromatography can be employed. This technique involves adding an ion-pairing reagent to the mobile phase, which forms a neutral complex with the ionic analyte, increasing its affinity for the reversed-phase column.[4]

Gas Chromatography (GC): The Specialist for Volatile Impurities

GC is the gold standard for the analysis of volatile and semi-volatile compounds, making it the ideal choice for quantifying residual solvents and volatile impurities like toluene and benzyl chloride.[1] Headspace sampling is a common and effective technique that introduces only the volatile components into the GC system, minimizing matrix effects and protecting the instrument from non-volatile sample components.[7]

The Rationale for Headspace GC

Direct injection of a quaternary ammonium salt into a hot GC inlet can lead to decomposition and contamination. Headspace analysis circumvents this by heating the sample in a sealed vial and injecting a portion of the vapor phase. This ensures that only volatile analytes reach the GC column, providing a clean and robust method for their quantification.

Experimental Protocol: Headspace GC with Flame Ionization Detection (FID)

This protocol is based on established methods for residual solvent and volatile impurity analysis in pharmaceutical products.[8][9][10]

Instrumentation:

  • Gas chromatograph equipped with a headspace autosampler and a flame ionization detector (FID).

Chromatographic Conditions:

  • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.[9]

  • Carrier Gas: Helium or Hydrogen.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold at 240 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Split Ratio: 10:1.

Headspace Parameters:

  • Vial Equilibration Temperature: 100 °C.

  • Vial Equilibration Time: 30 minutes.

  • Sample Loop Volume: 1 mL.

  • Transfer Line Temperature: 110 °C.

Sample Preparation:

  • Accurately weigh approximately 200 mg of the Benzyl(2-hydroxyethyl)dimethylammonium chloride sample into a 20 mL headspace vial.

  • Add 5 mL of a suitable solvent (e.g., dimethyl sulfoxide or N,N-dimethylformamide) that is free from the analytes of interest.

  • Seal the vial tightly with a PTFE/silicone septum and aluminum cap.

Workflow Diagram:

GC_Workflow cluster_prep Sample Preparation cluster_analysis Headspace GC Analysis cluster_data Data Processing weigh Weigh Sample into Vial add_solvent Add Solvent weigh->add_solvent seal Seal Vial add_solvent->seal equilibrate Equilibrate in Headspace Oven seal->equilibrate inject Inject Headspace Vapor equilibrate->inject separate GC Separation inject->separate detect FID Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification (External Standard) integrate->quantify

Sources

Comparative

Spectroscopic comparison of Benzyl(2-hydroxyethyl)dimethylammonium chloride and its precursors

An In-Depth Spectroscopic Guide to the Synthesis of Benzyl(2-hydroxyethyl)dimethylammonium Chloride Abstract This guide provides a comprehensive spectroscopic comparison of Benzyl(2-hydroxyethyl)dimethylammonium chloride...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Spectroscopic Guide to the Synthesis of Benzyl(2-hydroxyethyl)dimethylammonium Chloride

Abstract

This guide provides a comprehensive spectroscopic comparison of Benzyl(2-hydroxyethyl)dimethylammonium chloride and its precursors, benzyl chloride and dimethylethanolamine. As a quaternary ammonium salt with applications in various fields, confirming its successful synthesis and purity is paramount. This document details the application of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy to monitor the quaternization reaction. We will explore the characteristic spectral signatures of the reactants and the final product, offering researchers, scientists, and drug development professionals a robust analytical framework. The methodologies are presented with detailed experimental protocols, comparative data tables, and visual workflows to ensure scientific integrity and reproducibility.

Introduction: The Significance of Quaternary Ammonium Compounds

Benzyl(2-hydroxyethyl)dimethylammonium chloride, a quaternary ammonium compound (QAC), belongs to a class of molecules widely utilized as surfactants, phase-transfer catalysts, and antimicrobial agents.[1] Its structure, featuring a positively charged nitrogen atom bonded to four carbon atoms, imparts unique chemical properties. The synthesis of this compound is typically achieved through the quaternization of a tertiary amine, N,N-dimethylethanolamine (DMEA), with an alkylating agent, benzyl chloride.[2]

The successful formation of the quaternary ammonium salt involves the creation of a new C-N bond and the introduction of a positive charge on the nitrogen atom. These structural changes profoundly alter the electronic environment of the molecule, providing distinct shifts and signals that can be tracked using various spectroscopic techniques. This guide serves as a practical, in-depth comparison, demonstrating how NMR, FT-IR, and UV-Vis spectroscopy can be synergistically employed to unequivocally distinguish the final product from its starting materials, thereby verifying reaction completion and product identity.

Synthesis Pathway and Analytical Rationale

The core of the synthesis is the Menshutkin reaction, a classic method for preparing quaternary ammonium salts from tertiary amines and alkyl halides.[3] In this case, the lone pair of electrons on the nitrogen atom of DMEA acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl chloride. The chloride ion, displaced in the reaction, becomes the counter-ion to the newly formed quaternary ammonium cation.

Reaction Pathway

The chemical transformation is illustrated below. The objective of our spectroscopic analysis is to find clear evidence for the consumption of the precursors and the emergence of the structural features unique to the product.

cluster_reactants Precursors cluster_product Product BC Benzyl Chloride QAC Benzyl(2-hydroxyethyl)dimethylammonium chloride BC->QAC Quaternization DMEA Dimethylethanolamine

Figure 1: Synthesis of Benzyl(2-hydroxyethyl)dimethylammonium chloride.

Rationale for Spectroscopic Selection
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for elucidating the detailed molecular structure. We anticipate significant changes in the chemical shifts (δ) of protons (¹H NMR) and carbons (¹³C NMR) adjacent to the nitrogen atom upon quaternization. The formation of the N⁺ center deshields the neighboring nuclei, causing their signals to shift downfield.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is ideal for identifying functional groups. We will monitor the C-Cl stretch in benzyl chloride and the broad O-H stretch in DMEA. The spectrum of the final product should retain the O-H feature while showing changes in the C-N stretching region and fingerprint region, reflecting the new molecular structure.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique is sensitive to electronic transitions, particularly in conjugated systems like the benzene ring. While the primary chromophore (the benzyl group) is present in both a precursor and the product, changes in its electronic environment due to the quaternization of the nearby nitrogen may induce subtle shifts in the absorption maxima (λmax).

Experimental Protocols and Workflow

To ensure the reliability of spectroscopic data, standardized and validated protocols are essential. The following sections describe the methodologies for sample preparation and analysis.

General Experimental Workflow

The overall process, from synthesis to final data analysis, follows a logical sequence designed to provide a comprehensive characterization.

Figure 2: Workflow for Spectroscopic Characterization.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the sample (precursor or product) in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ for precursors, D₂O or DMSO-d₆ for the final product due to its salt nature) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire spectra using a standard pulse program. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • ¹³C NMR Acquisition: Acquire spectra using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

  • Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy
  • Sample Preparation:

    • Liquids (Precursors): Place a single drop of the neat liquid between two KBr or NaCl salt plates.

    • Solids (Product): Prepare a KBr pellet by grinding 1-2 mg of the solid sample with ~100 mg of dry KBr powder and pressing the mixture into a translucent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.[4]

  • Instrumentation: Use a benchtop FT-IR spectrometer.

  • Acquisition: Collect a background spectrum of the empty sample compartment or clean ATR crystal. Then, collect the sample spectrum over a range of 4000-400 cm⁻¹.[5] Co-add 16-32 scans at a resolution of 4 cm⁻¹ for a good signal-to-noise ratio.

  • Processing: The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

UV-Vis Spectroscopy
  • Sample Preparation: Prepare dilute solutions of each compound in a UV-transparent solvent (e.g., ethanol or methanol) in a quartz cuvette. Concentrations should be chosen to yield an absorbance between 0.1 and 1.0.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Acquisition: Record the absorption spectrum from approximately 200 to 400 nm. Use the pure solvent as a reference blank.

  • Processing: Identify the wavelength of maximum absorbance (λmax).

Results and Discussion: A Comparative Spectroscopic Analysis

This section details the expected spectral features for each compound, highlighting the key differences that confirm the chemical transformation.

Precursor 1: Benzyl Chloride (C₆H₅CH₂Cl)
  • ¹H NMR: The spectrum is characterized by two main signals: a multiplet in the aromatic region (~7.3-7.4 ppm) corresponding to the five phenyl protons, and a sharp singlet around 4.5 ppm for the two benzylic protons (-CH₂Cl).[6] The electronegative chlorine atom deshields the benzylic protons, shifting them downfield.

  • ¹³C NMR: Key signals include the benzylic carbon (~46 ppm) and several peaks in the aromatic region (127-138 ppm).

  • FT-IR: The spectrum shows characteristic aromatic C-H stretches above 3000 cm⁻¹, aromatic C=C stretches around 1600 and 1495 cm⁻¹, and a distinctive C-Cl stretch typically found in the fingerprint region (~600-800 cm⁻¹).

  • UV-Vis: The benzene ring gives rise to characteristic absorption bands. A strong absorption is typically observed around 217 nm.[7] Another weaker, fine-structured band may be seen around 260-270 nm.

Precursor 2: Dimethylethanolamine (DMEA, (CH₃)₂NCH₂CH₂OH)
  • ¹H NMR: The spectrum typically shows four signals: a broad singlet for the hydroxyl proton (-OH), a triplet around 3.6 ppm for the methylene group adjacent to the oxygen (-CH₂OH), a triplet around 2.5 ppm for the methylene group adjacent to the nitrogen (-NCH₂-), and a sharp singlet around 2.3 ppm for the six protons of the two methyl groups (-N(CH₃)₂).[8][9]

  • ¹³C NMR: Three distinct signals are expected: the carbon adjacent to the hydroxyl group (~60 ppm), the carbon adjacent to the tertiary amine (~59 ppm), and the methyl carbons (~45 ppm).[8]

  • FT-IR: The most prominent feature is a strong, broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration due to hydrogen bonding.[10] Strong C-H stretches from the alkyl groups appear just below 3000 cm⁻¹, and C-N and C-O stretches are visible in the 1000-1200 cm⁻¹ range.

  • UV-Vis: As DMEA lacks a significant chromophore, it does not exhibit strong absorption in the 200-400 nm range.

Product: Benzyl(2-hydroxyethyl)dimethylammonium chloride ([C₆H₅CH₂N(CH₃)₂(CH₂CH₂OH)]⁺Cl⁻)
  • ¹H NMR: The formation of the quaternary ammonium salt causes significant downfield shifts for protons near the newly formed positive center.

    • Aromatic Protons: A multiplet around 7.4-7.6 ppm.

    • Benzylic Protons (-CH₂-Ph): A singlet shifted significantly downfield to ~4.7-4.9 ppm. This is a key indicator of successful benzylation at the nitrogen.

    • N⁺-CH₂-CH₂OH Protons: A triplet around 3.9-4.1 ppm.

    • N⁺-CH₂-CH₂OH Protons: A triplet around 3.4-3.6 ppm.

    • N⁺-(CH₃)₂ Protons: A singlet shifted downfield to ~3.1-3.3 ppm. This shift from ~2.3 ppm in DMEA is definitive proof of quaternization.[11][12]

  • ¹³C NMR: All carbons attached to the nitrogen are shifted downfield. The benzylic carbon, N-methyl carbons, and N-methylene carbon signals will all appear at higher ppm values compared to their positions in the precursors.[13]

  • FT-IR: The spectrum combines features from both precursors but with critical changes. The broad O-H stretch around 3200-3500 cm⁻¹ is retained. Aromatic C-H and C=C peaks from the benzyl group are present. The key change is in the fingerprint region, where the C-N stretching vibrations are altered due to the formation of the quaternary center. The C-Cl stretch from benzyl chloride will be absent.[13]

  • UV-Vis: The spectrum will be dominated by the benzyl chromophore, similar to benzyl chloride. The λmax may show a slight bathochromic or hypsochromic shift due to the electronic influence of the adjacent quaternary ammonium group.

Comparative Data Summary

The following tables provide a clear, side-by-side comparison of the key spectroscopic data points that differentiate the product from its precursors.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm)

Proton Group Benzyl Chloride Dimethylethanolamine Final Product Key Observation
Phenyl (Ar-H) ~7.3-7.4 - ~7.4-7.6 Minor shift
Benzylic (-CH₂-Ph) ~4.5 - ~4.7-4.9 Significant downfield shift
N-Methyl (-N(CH₃)₂) - ~2.3 ~3.1-3.3 Significant downfield shift
Methylene (-NCH₂-) - ~2.5 ~3.4-3.6 Significant downfield shift
Methylene (-CH₂OH) - ~3.6 ~3.9-4.1 Downfield shift

| Hydroxyl (-OH) | - | Variable (broad) | Variable (broad) | Present |

Table 2: Comparative Key FT-IR Absorptions (cm⁻¹)

Vibrational Mode Benzyl Chloride Dimethylethanolamine Final Product Key Observation
O-H Stretch - 3200-3600 (broad) 3200-3500 (broad) Retention of -OH group
Aromatic C-H Stretch >3000 - >3000 Presence of benzyl group
Aliphatic C-H Stretch ~2950 <3000 <3000 Presence of alkyl groups
Aromatic C=C Stretch ~1600, 1495 - ~1600, 1495 Presence of benzyl group

| C-Cl Stretch | ~600-800 | - | Absent | Disappearance of C-Cl bond |

Conclusion

The successful synthesis of Benzyl(2-hydroxyethyl)dimethylammonium chloride from its precursors can be unequivocally confirmed through a multi-faceted spectroscopic approach. ¹H NMR spectroscopy serves as the most definitive tool, providing clear evidence of quaternization through the significant downfield shifts of the N-methyl and benzylic proton signals. FT-IR spectroscopy corroborates this by confirming the absence of the C-Cl bond from benzyl chloride and the retention of the hydroxyl group from DMEA in the final product. While less specific, UV-Vis spectroscopy confirms the incorporation of the benzyl chromophore. By systematically comparing the spectra of the reactants and the product, researchers can confidently verify the molecular identity, assess the purity, and ensure the quality of their synthesized material.

References

  • Royal Society of Chemistry. (n.d.). Ultraviolet absorption spectrum of the benzyl cation observed by the pulse radiolysis of benzyl chloride. Journal of the Chemical Society, Chemical Communications. Retrieved from [Link]

  • BenchChem. (n.d.). Dimethylaminoethyl Acrylate Benzyl Chloride - 46830-22-2. Scribd. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7902, 2-(Dimethylamino)ethanol. PubChem. Retrieved from [Link]

  • Elixir International Journal. (n.d.). Pdf. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3014549, Benzyl(2-hydroxyethyl)dimethylammonium chloride. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7503, Benzyl Chloride. PubChem. Retrieved from [Link]

  • National Toxicology Program. (n.d.). Dimethylethanolamine (DMAE) and Selected Salts and Esters. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzyl chloride. Retrieved from [Link]

  • NICODOM. (n.d.). FTIR Solvents - IR Spectra. Retrieved from [Link]

  • ResearchGate. (2007). Quaternization reaction of some N,N-dimethylalkylamines with benzyl chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H-NMR Spectra of Benzyl-triethyl-ammonium chloride in D2O at RT. Retrieved from [Link]

  • ResearchGate. (n.d.). Fourier transform infrared (FT-IR) spectra of N,N-dimethylethanolamine. Retrieved from [Link]

  • Google Patents. (n.d.). Method for production of alkyldimethyl(benzyl)ammonium chlorides.
  • Ataman Kimya. (n.d.). MADAME QUAT (QUATERNIZED 2-DIMETHYLAMINOETHYL). Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of the poly[2-(methacryloyloxy)ethyltrimethylammonium chloride] (PMTAC) brush. Retrieved from [Link]

  • RSC Publishing. (n.d.). Ultraviolet Absorption Spectrum of the Benzyl Cation observed by the Pulse Radiolysis of Benzyl Chloride. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of benzyltriethylammonium chloride.
  • Journal of Advanced Scientific Research. (2021). KINETICS OF QUATERNIZATION BETWEEN N, N-DIMETHYLANILINE AND BENZYL CHLORIDE IN POLAR SOLVENTS-A REVISIT TO MENSHUTKIN REACTION. Retrieved from [Link]

  • Ataman Kimya. (n.d.). N,N-DIMETHYLETHANOLAMINE (DMAE OR DMEA). Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectrum of DMAE in KBr pellet at room temperature. Retrieved from [Link]

  • Google Patents. (2012). QUATERNIZED FATTY AMINES, AMIDOAMINES, AND THEIR DERIVATIVES FROM NATURAL OIL METATHESIS.
  • Mallak Specialties Pvt Ltd. (n.d.). N,N-dimethylethanolamine. Retrieved from [Link]

Sources

Validation

Evaluating the Environmental Impact of Benzyl(2-hydroxyethyl)dimethylammonium chloride: A Comparative Guide for Researchers

This guide provides a comprehensive evaluation of the environmental impact of Benzyl(2-hydroxyethyl)dimethylammonium chloride, a member of the alkyl dimethyl benzyl ammonium chloride (ADBAC) family of quaternary ammonium...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive evaluation of the environmental impact of Benzyl(2-hydroxyethyl)dimethylammonium chloride, a member of the alkyl dimethyl benzyl ammonium chloride (ADBAC) family of quaternary ammonium compounds. Recognizing the increasing importance of environmental stewardship in scientific research and drug development, this document compares the environmental profile of this compound with several greener alternatives. The information presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding chemical selection, particularly in applications where environmental release is a consideration.

Environmental Profile of Benzyl(2-hydroxyethyl)dimethylammonium chloride (as part of the ADBAC Category)

Alkyl dimethyl benzyl ammonium chlorides are cationic surfactants widely used for their biocidal properties in various applications. Their environmental fate is a subject of considerable interest due to their widespread use and potential for release into aquatic ecosystems.

Biodegradability: ADBACs are generally considered to be readily biodegradable.[1] Studies have shown that these compounds can be effectively removed in wastewater treatment plants. The biodegradation process involves the cleavage of the alkyl chain and the eventual breakdown of the benzene ring.[1]

Aquatic Toxicity: The primary environmental concern associated with ADBACs is their high toxicity to aquatic organisms. As cationic surfactants, they can disrupt cell membranes of fish, invertebrates, and algae. Safety Data Sheets for similar compounds in the ADBAC family consistently label them as "very toxic to aquatic life".[1] The exact toxicity varies depending on the length of the alkyl chain.

Bioaccumulation: The potential for bioaccumulation of ADBACs is considered to be low.[1] Their surfactant properties and relatively rapid biodegradation limit their persistence and uptake in organisms.

Comparative Analysis with Greener Alternatives

Several classes of chemicals are emerging as more environmentally benign alternatives to traditional quaternary ammonium compounds. This section evaluates three such alternatives: Hydrogen Peroxide, Alkyl Polyglucosides (APGs), and Esterquats (e.g., Dipalmitoylethyl Hydroxyethylmonium Methosulfate).

Data Summary

The following table summarizes the available environmental impact data for ADBACs (as a proxy for Benzyl(2-hydroxyethyl)dimethylammonium chloride) and the selected alternatives.

ParameterAlkyl Dimethyl Benzyl Ammonium Chlorides (ADBACs)Hydrogen PeroxideAlkyl Polyglucosides (APGs)Dipalmitoylethyl Hydroxyethylmonium Methosulfate (Esterquat)
Biodegradability Readily biodegradableReadily biodegradable (degrades to water and oxygen)[2][3]Readily biodegradable (>99.4% in 28 days)[2]Readily biodegradable[4][5]
Aquatic Toxicity - Fish (LC50) High (Category 1)16.4 mg/L (96h, Pimephales promelas)[6]126 mg/L (96h)[2]1.91 mg/L (96h)[7]
Aquatic Toxicity - Invertebrates (EC50) High (Category 1)2.4 mg/L (48h, Daphnia pulex)[6]>100 mg/L (48h, Daphnia magna)[2]6.05 mg/L (48h)[7]
Aquatic Toxicity - Algae (EC50) High (Category 1)Data not readily available27.22 mg/L (72h, Scenedesmus subspicatus)[2]22.3 mg/L (72h)[7]
Bioaccumulation Potential LowLow (rapidly degrades)[2][3]Low (log Kow < 1)[8]Low
Causality Behind Experimental Choices

The selection of these alternatives is based on their different mechanisms of action and environmental profiles.

  • Hydrogen Peroxide is a strong oxidizing agent that decomposes into harmless byproducts. Its inclusion provides a comparison with a non-surfactant-based antimicrobial.

  • Alkyl Polyglucosides (APGs) are non-ionic surfactants derived from renewable resources (sugars and fatty alcohols). They represent a class of bio-based surfactants with a favorable environmental profile.[9]

  • Esterquats , such as Dipalmitoylethyl Hydroxyethylmonium Methosulfate, are cationic surfactants that contain ester linkages. These ester bonds are susceptible to hydrolysis, leading to rapid degradation into less toxic substances. They are often considered "soft" cationic surfactants.

Experimental Protocols for Environmental Impact Assessment

To ensure the trustworthiness and comparability of environmental impact data, standardized testing methodologies, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are employed.

Ready Biodegradability - OECD 301F (Manometric Respirometry Test)

This test evaluates the potential for a chemical to be rapidly and ultimately biodegraded by aerobic microorganisms.

Methodology:

  • A known concentration of the test substance is added to a mineral medium inoculated with a mixed population of aerobic microorganisms from a sewage treatment plant.[10][11]

  • The test is performed in sealed vessels with a device to measure the consumption of oxygen over time.

  • The oxygen consumed by the microbial population in the presence of the test substance is measured and compared to the theoretical oxygen demand (ThOD).

  • A substance is considered readily biodegradable if it reaches at least 60% of its ThOD within a 10-day window during the 28-day test period.[12][13]

OECD_301F cluster_prep Preparation cluster_incubation Incubation (28 days) cluster_analysis Data Analysis A Test Substance in Mineral Medium C Sealed Respirometer Vessel A->C B Inoculum (from Wastewater Treatment Plant) B->C D Continuous Measurement of Oxygen Consumption C->D E Calculate % Biodegradation vs. Theoretical Oxygen Demand (ThOD) D->E F Assess against 'Readily Biodegradable' Criteria (>60% in 10-day window) E->F

Fig 1: Workflow for OECD 301F Ready Biodegradability Test.
Acute Aquatic Toxicity Testing

These tests determine the concentration of a substance that is lethal to or immobilizes a certain percentage of a test population over a short period.

Fish, Acute Toxicity Test (OECD 203):

  • Groups of fish (e.g., Zebrafish, Danio rerio) are exposed to a range of concentrations of the test substance for 96 hours.

  • Mortality and other signs of toxicity are observed and recorded at 24, 48, 72, and 96 hours.

  • The LC50 (Lethal Concentration for 50% of the population) is calculated.

Daphnia sp., Acute Immobilisation Test (OECD 202):

  • Young daphnids (Daphnia magna) are exposed to a series of concentrations of the test substance for 48 hours.

  • The number of immobilized daphnids is recorded at 24 and 48 hours.

  • The EC50 (Effective Concentration for 50% immobilization) is determined.

Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201):

  • Exponentially growing cultures of a selected green alga (e.g., Scenedesmus subspicatus) are exposed to various concentrations of the test substance over 72 hours.

  • The growth of the algae is measured by cell counts or another biomass surrogate.

  • The EC50 for growth inhibition is calculated.

Aquatic_Toxicity_Workflow cluster_setup Experimental Setup cluster_exposure Exposure Period cluster_endpoint Endpoint Measurement A Prepare a range of Test Substance Concentrations B Introduce Test Organisms (Fish, Daphnia, or Algae) A->B C Fish (OECD 203) 96 hours B->C D Daphnia (OECD 202) 48 hours B->D E Algae (OECD 201) 72 hours B->E F Mortality (Fish) C->F G Immobilization (Daphnia) D->G H Growth Inhibition (Algae) E->H I Calculate LC50 / EC50 F->I G->I H->I

Fig 2: General Workflow for Acute Aquatic Toxicity Testing.

Discussion and Conclusion

The available data strongly suggest that while ADBACs, the class to which Benzyl(2-hydroxyethyl)dimethylammonium chloride belongs, are readily biodegradable, their high acute aquatic toxicity is a significant environmental concern. In contrast, the alternatives presented in this guide offer a more favorable environmental profile.

  • Hydrogen Peroxide is an attractive alternative due to its degradation into harmless substances. However, its own aquatic toxicity, while lower than that of ADBACs, must be considered in risk assessments.

  • Alkyl Polyglucosides (APGs) stand out for their low toxicity across different trophic levels and their excellent biodegradability. Being derived from renewable resources further enhances their sustainability profile.

  • Esterquats , like Dipalmitoylethyl Hydroxyethylmonium Methosulfate, offer a "greener" cationic surfactant option. Their built-in weak link (the ester bond) allows for rapid degradation into less harmful components, although their acute aquatic toxicity can still be significant.

References

  • Carl Roth GmbH + Co. KG. (2021). Safety Data Sheet: Alkylbenzyl dimethyl ammonium chloride. Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2003). Full Public Report AE 425/03 (Dioleoylethyl hydroxyethylammonium methosulfate). Retrieved from [Link]

  • Sterilex Corporation. (2016). Safety Data Sheet: Sterilex Ultra-Kleen Solution 1. Retrieved from [Link]

  • Hony Chem. (2024). What Are the Benefits of Using Dipalmitoylethyl Hydroxyethylmonium Methosulfate in Homecare Formulations? Retrieved from [Link]

  • EWG. DIPALMITOYLETHYL HYDROXYETHYLMONIUM METHOSULFATE. Retrieved from [Link]

  • Redox. (2024). Safety Data Sheet Alkyl Polyglucoside, 50% Solution. Retrieved from [Link]

  • PMC. (2020). Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment. Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. (2024). Safety Data Sheet: Oil of tea-tree. Retrieved from [Link]

  • Michigan Department of Environment, Great Lakes, and Energy. hydrogen peroxide CAS #: 7722-84-1. Retrieved from [Link]

  • OECD. (1992). Test No. 301: Ready Biodegradability. Retrieved from [Link]

  • BPC Instruments. OECD Guidelines Test No. 301 C & F. Retrieved from [Link]

  • ASCE Library. (2011). Acute Toxicological Response of Daphnia and Moina to Hydrogen Peroxide. Retrieved from [Link]

  • Kao Corporation. (2015). Alkyl polyglucoside - GLOBAL PRODUCT STRATEGY SAFETY REPORT. Retrieved from [Link]

  • Coating Additives Manufacturer. (2021). Environmental Assessment of Alkyl Polyglucoside. Retrieved from [Link]

  • Aropha. Types of OECD 301 Biodegradation Tests. Retrieved from [Link]

  • CONCAWE. (2017). Generation of biodegradability data on petroleum constituents using enhanced tests (OECD Guideline 301 F). Retrieved from [Link]

  • ResearchGate. (2020). Acute Toxicological Response of Daphnia and Moina to Hydrogen Peroxide. Retrieved from [Link]

  • SciSpace. (2018). Acute toxic effects of hydrogen peroxide, used for salmon lice treatment, on the survival of polychaetes Capitella sp. and Ophry. Retrieved from [Link]

  • ResearchGate. (2020). Fate of Alkyl Polyglucosides in the Environment. Retrieved from [Link]

  • Silverlys. (2019). Tea Tree Essential oil. Retrieved from [Link]

  • Quimidroga. (2018). Alkyl Polyglucosides (APG): Biodegradable Surfactants. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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Benzyl(2-hydroxyethyl)dimethylammonium chloride
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